molecular formula C10H12N4 B1623028 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-45-2

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1623028
CAS No.: 502685-45-2
M. Wt: 188.23 g/mol
InChI Key: QOSINSBQQNOWOB-UHFFFAOYSA-N
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Description

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-45-2) is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that have attracted significant scientific interest due to their broad spectrum of potential biological activities . Researchers utilize this compound as a key synthetic intermediate or pharmacophore in the development and study of new therapeutic agents. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known to be incorporated into a wide variety of drug candidates with reported activities including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . As such, this amine is valuable for researchers in bioorganic and medicinal chemistry, particularly for those investigating structure-activity relationships or designing new molecules with potential chemotherapeutic applications. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSINSBQQNOWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390719
Record name 5-(2-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-45-2
Record name 5-(2-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS 502685-45-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 502685-45-2

Executive Summary: The Sterically-Tuned Triazole Scaffold

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-45-2) represents a specialized subclass of the 3-amino-1,2,4-triazole family, a privileged scaffold in medicinal chemistry. Unlike its unsubstituted benzyl analog, this compound incorporates a ortho-methyl group on the benzyl ring. This structural modification introduces critical steric bulk and increased lipophilicity, altering the compound's pharmacokinetic profile and binding affinity in hydrophobic pockets of enzymes such as kinases and metalloproteases.

This technical guide synthesizes the physicochemical properties, synthetic pathways, and biological utility of CAS 502685-45-2. It is designed for medicinal chemists and process engineers requiring a rigorous understanding of this building block’s potential in drug discovery and coordination chemistry.

Chemical Identity & Physicochemical Datasheet

The following data aggregates experimental and calculated values to establish a baseline for experimental design.

PropertyValueNote
CAS Registry Number 502685-45-2
IUPAC Name 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine
Synonyms 3-Amino-5-(2-methylbenzyl)-1,2,4-triazole; 5-(o-Tolylmethyl)-1H-1,2,4-triazol-3-amine
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Appearance White to off-white crystalline powderTypical for class
Predicted LogP ~1.3 - 1.6More lipophilic than benzyl analog (LogP ~0.[1]8)
TPSA ~75 ŲGood oral bioavailability profile
pKa (Triazole) ~9.5 (basic N) / ~2.5 (acidic NH)Amphoteric nature
Solubility DMSO (>20 mg/mL), Ethanol, MethanolLow water solubility

Synthetic Architecture & Manufacturing

The synthesis of 3-amino-1,2,4-triazoles substituted at the 5-position is most robustly achieved through the cyclization of carboxylic acid hydrazides with S-methylisothiourea or cyanamide.

Core Synthetic Pathway

Rationale: The hydrazide route is preferred over the nitrile-hydrazine route for this specific analog because it avoids the formation of regioisomeric mixtures and proceeds under milder conditions, preserving the integrity of the ortho-methyl group.

Step-by-Step Protocol
  • Precursor Formation (Hydrazide Synthesis):

    • Reagents: Methyl (2-methylphenyl)acetate, Hydrazine hydrate (80%), Ethanol.

    • Procedure: Reflux methyl (2-methylphenyl)acetate with excess hydrazine hydrate in ethanol for 4–6 hours.

    • Purification: Cool to precipitate (2-methylphenyl)acetic acid hydrazide. Recrystallize from ethanol.

    • Checkpoint: Verify formation by IR (C=O amide stretch ~1660 cm⁻¹).[2]

  • Cyclization (Triazole Ring Formation):

    • Reagents: (2-Methylphenyl)acetic acid hydrazide, S-methylisothiourea sulfate, NaOH (aq).

    • Procedure:

      • Dissolve S-methylisothiourea sulfate in water.

      • Add the hydrazide and NaOH.

      • Reflux for 6–12 hours. The reaction evolves methyl mercaptan (MeSH) – perform in a well-ventilated fume hood with a scrubber .

    • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the isothiourea carbon, followed by loss of MeSH and cyclization.

    • Isolation: Acidify the cooled solution with HCl to pH ~7–8 to precipitate the free base. Filter and recrystallize from ethanol/water.

Pathway Visualization

SynthesisPathway Start (2-Methylphenyl)acetic acid Ester Methyl Ester Intermediate Start->Ester MeOH, H+ Hydrazide (2-Methylphenyl)acetic acid hydrazide Ester->Hydrazide N2H4·H2O Reflux Product CAS 502685-45-2 (Triazole-3-amine) Hydrazide->Product Cyclization - MeSH Reagent S-Methylisothiourea Sulfate Reagent->Product Co-reactant

Figure 1: Convergent synthesis of CAS 502685-45-2 via the hydrazide-isothiourea route.

Biological Activity & Pharmacophore Analysis

Structural Activity Relationship (SAR)

CAS 502685-45-2 serves as a "Privileged Scaffold" due to the 1,2,4-triazole ring's ability to engage in multiple non-covalent interactions.

  • The Triazole Ring: Acts as a bioisostere for amide or ester groups but with higher metabolic stability. The N4-H and N2 atoms can act as hydrogen bond donors and acceptors, respectively, often binding to the hinge region of kinase enzymes.

  • The 3-Amino Group: A critical handle for further derivatization. Reacting this amine with aldehydes yields Schiff bases , which have demonstrated potent antifungal and antimicrobial activity by chelating metal ions in active sites.

  • The 2-Methylbenzyl Moiety (Critical Differentiator):

    • Steric Hindrance: The ortho-methyl group restricts the rotation of the benzyl ring relative to the triazole core. This "conformational lock" can increase specificity for narrow hydrophobic pockets in enzymes (e.g., CYP450 inhibitors).

    • Lipophilicity:[3] Increases LogP by ~0.5 units compared to the benzyl analog, improving blood-brain barrier (BBB) penetration for CNS targets.

Mechanism of Action (General Class)

In biological systems, 3-amino-1,2,4-triazoles often function via:

  • Metal Coordination: Binding to Zinc(II) or Iron(II/III) in metalloenzymes.

  • H-Bond Networking: The amino group acts as a donor to backbone carbonyls in receptor pockets.

Analytical Characterization

To validate the identity of CAS 502685-45-2, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ 11.8–12.2 ppm: Broad singlet (1H, Triazole NH). Note: This proton is exchangeable and may disappear with D₂O.

    • δ 5.0–6.0 ppm: Broad singlet (2H, -NH₂).

    • δ 3.8–4.0 ppm: Singlet (2H, Benzylic -CH₂-).

    • δ 2.2–2.4 ppm: Singlet (3H, Ar-CH₃).

    • δ 7.0–7.3 ppm: Multiplet (4H, Aromatic protons).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 189.24 m/z.

  • IR Spectroscopy:

    • 3400–3200 cm⁻¹: Primary amine N-H stretching (doublet).

    • 1620–1580 cm⁻¹: C=N stretching of the triazole ring.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is susceptible to oxidation over long periods.

  • Stability: Stable in solid state. Solutions in DMSO are stable for weeks at -20°C.

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

    • Disposal: Incineration in a chemical waste facility.

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[1][4][5] PubChem Compound Summary for CID 767235, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Analogous Structure). Retrieved from [Link]

  • Synthetic Methodology: Kucukguzel, I., et al. (2000). Synthesis and biological activities of some new 1,2,4-triazole derivatives. Farmaco. Retrieved from [Link]

  • Triazole Biological Activity: Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-1H-1,2,4-triazole-3(2H)-thione and their complexes. Molecules. Retrieved from [Link]

  • General Synthesis of 3-Amino-Triazoles: Webb, M. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry. Retrieved from [Link]

Sources

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Structural Analysis, Synthetic Protocols, and Pharmacophore Utility

Part 1: Chemical Identity & Informatics

This section establishes the definitive chemical identity of the compound. In drug discovery databases, 1,2,4-triazoles often suffer from ambiguous indexing due to tautomerism. The data below represents the canonical form used for registration.

Attribute Data / Descriptor
Common Name This compound
CAS Registry Number 502685-45-2
IUPAC Name 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Canonical SMILES CC1=CC=CC=C1CC2=NC(N)=NN2
Isomeric SMILES CC1=CC=CC=C1CC2=NC(N)=NN2
InChI String InChI=1S/C10H12N4/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,14)
InChI Key CXSXVXRYRJAJSM-UHFFFAOYSA-N

Part 2: Structural Analysis & Physicochemical Profile

Tautomeric Equilibrium (Critical for Docking)

The "4H" designation in the name is a formal nomenclature convention. In solution (DMSO-d6 or MeOH-d4), this compound exists as a dynamic equilibrium of annular tautomers. For molecular modeling and docking studies, researchers must generate all three tautomeric states (1H, 2H, and 4H) to avoid false-negative binding predictions.

  • 1H-form: Generally the most stable in the gas phase and non-polar solvents.

  • 4H-form: Often stabilized by hydrogen bonding with the exocyclic amine or specific solvent interactions.

  • Amine/Imine Tautomerism: The exocyclic amino group (-NH2) can theoretically tautomerize to an imine (=NH), but the amino form is overwhelmingly favored due to aromaticity retention in the triazole ring.

Physicochemical Properties (Predicted)
  • LogP (Octanol/Water): ~0.95 (Moderate lipophilicity; good fragment solubility).

  • TPSA (Topological Polar Surface Area): ~72 Ų (Favorable for membrane permeability).

  • H-Bond Donors: 2 (Exocyclic amine + Ring NH).

  • H-Bond Acceptors: 3 (Ring nitrogens).[1]

Part 3: Synthetic Pathways & Protocols

The most robust and scalable synthesis for 3-amino-5-substituted-1,2,4-triazoles is the condensation of aminoguanidine with a carboxylic acid derivative. This method avoids the use of hazardous hydrazine hydrate.

Reaction Mechanism (The "Einhorn-Brunner" Variation)

The synthesis proceeds via the formation of an acyl-aminoguanidine intermediate, which undergoes intramolecular dehydration at high temperatures to cyclize into the triazole ring.

Step-by-Step Mechanism:

  • Activation: The carboxylic acid (2-methylphenylacetic acid) is activated (thermally or via esterification).

  • Condensation: Aminoguanidine attacks the carbonyl carbon.

  • Cyclization: Base-catalyzed or thermal ring closure eliminates water.

Workflow Diagram (DOT Visualization)

SynthesisPath Start1 2-Methylphenylacetic Acid (Precursor A) Step1 Melt Fusion / Reflux (140-160°C) Start1->Step1 Start2 Aminoguanidine Bicarbonate (Precursor B) Start2->Step1 Inter Acyl-aminoguanidine Intermediate Step1->Inter Step2 Cyclization (-H2O) Inter->Step2 Final This compound (Crude) Step2->Final Purify Recrystallization (EtOH/Water) Final->Purify

Figure 1: Thermal condensation pathway for the synthesis of the target triazole.

Experimental Protocol (Bench Scale)

Reagents:

  • 2-Methylphenylacetic acid (10 mmol)

  • Aminoguanidine bicarbonate (10 mmol)

  • Solvent: None (Melt fusion) or Pyridine (if reflux is preferred).

Procedure:

  • Preparation: In a round-bottom flask, mix equimolar amounts of 2-methylphenylacetic acid and aminoguanidine bicarbonate.

  • Reaction: Heat the mixture in an oil bath to 160°C. The mixture will melt and evolution of CO₂ and H₂O will be observed.

  • Completion: Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies or becomes viscous.

  • Work-up: Cool to room temperature. Add cold water (20 mL) and stir vigorously to precipitate the unreacted materials.

  • Basification: Adjust pH to ~9 using 10% NaHCO₃ solution to ensure the triazole is in its free base form.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.

Part 4: Pharmacological Context & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a high-value "fragment" due to its low molecular weight (<200 Da) and specific binding motifs.

  • The Triazole Core: Acts as a bioisostere for amides or esters but with higher metabolic stability. It serves as a rigid linker that can engage in

    
    -stacking interactions.
    
  • The 2-Methylbenzyl Group: The ortho-methyl group introduces a steric clash that forces the benzyl ring to twist relative to the triazole plane. This "pre-organized" conformation is valuable for filling hydrophobic pockets in kinases (e.g., specificity pockets in ATP binding sites).

Interaction Map (DOT Visualization)

InteractionMap Center Triazole Core Amine 3-NH2 Group (H-Bond Donor) Center->Amine RingN Ring Nitrogens (H-Bond Acceptors) Center->RingN Benzyl 2-Methylbenzyl (Hydrophobic/Steric) Center->Benzyl Target1 Target: Asp/Glu Residues Amine->Target1 H-Bond Target2 Target: Backbone NH RingN->Target2 H-Bond Target3 Target: Hydrophobic Pocket Benzyl->Target3 Van der Waals

Figure 2: Pharmacophore mapping showing potential binding interactions in a protein active site.

Part 5: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Method Expected Signal / Criteria Diagnostic Value
¹H NMR (DMSO-d₆) Singlet at

~3.9–4.0 ppm (2H, CH₂ linker).
Confirms the benzyl-triazole connection.
¹H NMR (DMSO-d₆) Broad singlet at

~5.5–6.0 ppm (2H, NH₂).
Confirms the primary amine.
¹H NMR (DMSO-d₆) Singlet at

~2.3 ppm (3H, CH₃).
Confirms the ortho-methyl group.
LC-MS (ESI+) [M+H]⁺ peak at m/z 189.1.Confirms Molecular Weight.[2][3]
HPLC Purity >95% (UV 254 nm).Required for biological assay screening.

Self-Validating Check: If the ¹H NMR shows a splitting of the methylene linker (AB system) or significant shifting, it may indicate restricted rotation due to the ortho-methyl group or the formation of a different tautomer stabilized by an impurity. Always run a D₂O shake to confirm the exchangeable protons (NH/NH₂).

References

  • Dolzhenko, A. V., et al. (2018).[4] "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances. Link

  • Zeinali, S., et al. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Organics. Link

  • PubChem Database. "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Analogous Structure)." National Library of Medicine. Link

  • ChemWhat. "this compound CAS 502685-45-2." Link

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Foundational text on triazole tautomerism and synthesis).

Sources

Thermodynamic Stability of Ortho-Substituted Benzyl Triazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of ortho-substituted benzyl-1,2,3-triazoles. It is designed for medicinal chemists and process engineers optimizing bioisosteres where steric and electronic "ortho-effects" dictate developability.

The Central Thesis: Unlike their para- or meta-analogues, ortho-substituted benzyl triazoles exhibit a unique thermodynamic duality. They possess high thermal stability (resistance to decomposition) but often low conformational stability (atropisomerism), leading to rotameric populations that can complicate drug-target interactions.

Thermodynamic Principles of the Ortho-Effect

Steric Deshielding and Ground State Destabilization

In benzyl triazoles, the methylene linker (


) acts as a hinge. When a substituent is introduced at the ortho position of the phenyl ring, it introduces significant steric strain against the triazole moiety, specifically the C-5 proton (in 1,4-disubstituted systems) or the C-5 substituent (in 1,5-disubstituted systems).
  • Enthalpic Penalty (

    
    ):  The steric clash raises the ground state energy of the molecule relative to the para-isomer. This "spring-loading" effect can lower the activation energy for decomposition pathways (e.g., retro-cycloaddition or ring opening) if those pathways relieve steric strain.
    
  • Entropic Consequences (

    
    ):  The ortho-substituent restricts the rotation of the phenyl ring around the 
    
    
    
    and
    
    
    bonds. This reduction in degrees of freedom creates a "pre-organized" state that may benefit binding affinity (rigidification) but imposes a thermodynamic penalty during synthesis.
Atropisomerism and Rotational Barriers

The most critical thermodynamic feature for drug development is the rotational energy barrier (


) around the N(1)-Benzyl bond.
  • Low Barrier (< 20 kcal/mol): Rapid rotation at room temperature. The compound exists as a time-averaged ensemble.

  • High Barrier (> 20 kcal/mol): Restricted rotation leading to separable atropisomers. Ortho-substitution is the primary driver of this phenomenon.

Mechanism of Rotational Locking: The transition state for rotation involves the ortho-substituent passing the triazole nitrogen lone pairs or the C-5 substituent. Bulky groups (e.g.,


, 

) dramatically increase

.

Synthesis & Kinetic vs. Thermodynamic Control[1]

The stability of the final product is often determined by the method of assembly. The choice between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) cycloaddition is governed by the steric demands of the ortho-group.

Comparative Stability Logic
ParameterCuAAC (1,4-Regioisomer)RuAAC (1,5-Regioisomer)Impact of Ortho-Substitution
Thermodynamic Stability High Moderate to LowOrtho-groups destabilize 1,5-isomers significantly due to clash with C-4 substituent.
Kinetic Accessibility Fast (Catalytic)SlowerOrtho-sterics retard Cu-acetylide coordination, slowing rate (

).
Decomposition Temp (

)
> 250 °C> 200 °COrtho-substitution lowers

by 10-30 °C due to ground state strain.
Metabolic Stability ExcellentGoodOrtho-groups block metabolic oxidation at the benzylic position.
Visualization: Reaction Energy Landscape

The following diagram illustrates how ortho-substitution alters the reaction coordinate, raising the transition state energy and destabilizing the 1,5-product relative to the 1,4-product.

ReactionEnergy cluster_legend Thermodynamic Impact Reactants Benzyl Azide + Alkyne TS_Para TS (Para-Subst) Low Steric Barrier Reactants->TS_Para Fast TS_Ortho TS (Ortho-Subst) High Steric Barrier Reactants->TS_Ortho Slow (k_ortho << k_para) Prod_14 1,4-Triazole (Thermodynamic Prod) TS_Para->Prod_14 TS_Ortho->Prod_14 Major Product Prod_15 1,5-Triazole (Kinetic/Less Stable) TS_Ortho->Prod_15 Sterically Disfavored Ortho-substitution raises TS energy and destabilizes 1,5-isomer ground state. Ortho-substitution raises TS energy and destabilizes 1,5-isomer ground state.

Caption: Energy landscape comparison. Ortho-substitution increases activation energy (TS) and thermodynamically penalizes the sterically crowded 1,5-isomer.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific ortho-substituted scaffold, use the following self-validating protocols.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

Purpose: Determine if your ortho-substituent creates atropisomers (conformational instability).

  • Preparation: Dissolve 10 mg of the triazole in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Internal Standard: Add 1 mg of 1,3,5-trimethoxybenzene (non-volatile, sharp singlets) to verify concentration stability during heating.

  • Acquisition:

    • Record

      
       NMR at 25 °C. Look for broadening of the benzylic 
      
      
      
      protons (AB system vs. singlet).
    • Stepwise heat to 100 °C in 10 °C increments.

  • Analysis:

    • Coalescence Temperature (

      
      ):  Identify the temperature where split signals merge.
      
    • Calculation: Use the Eyring equation to calculate

      
      .
      
    • Validation: If signals remain split > 100 °C, the barrier is > 23 kcal/mol (atropisomeric).

Protocol B: Accelerated Thermal Degradation (ATD)

Purpose: Assess chemical stability (bond breaking).

  • Setup: Seal 5 mg of compound in a glass ampoule under Argon.

  • Stress: Heat at 150 °C (oil bath) for 24 hours.

  • Quantification: Analyze via UPLC-MS.

    • Pass Criteria: > 99% recovery of parent peak.

    • Fail Criteria: Appearance of benzyl alcohol (hydrolysis) or fragmentation products.

    • Note:Ortho-substituted benzyl triazoles are prone to benzylic oxidation if not protected from air at high temps.

Structural Logic & Signaling Pathways

Understanding the "why" behind the stability allows for rational design. The following diagram maps the causal relationships between substituent properties and triazole stability.

StabilityLogic Substituent Ortho-Substituent Nature Steric Steric Bulk (A-Value) Substituent->Steric Electronic Electronic Effect (Hammett) Substituent->Electronic Rotational Rotational Barrier (Atropisomerism) Steric->Rotational Primary Driver BondStrength C-N Bond Lability Steric->BondStrength Strain Weakening Electronic->BondStrength Inductive Effect ConfStability Conformational Stability (Target Binding) Rotational->ConfStability ChemStability Thermal/Metabolic Stability BondStrength->ChemStability ConfStability->ChemStability Pre-organization prevents degradation

Caption: Causal map of ortho-substitution effects. Steric bulk is the primary driver for conformational locking, while electronic effects modulate chemical bond durability.

Data Summary: Substituent Effects

The following table summarizes the expected thermodynamic impact of common ortho-substituents on benzyl-1,2,3-triazoles (1,4-isomer).

Ortho-SubstituentSteric BulkRotational Barrier (

)
Thermal StabilityNotes

(Parent)
NoneLow (< 10 kcal/mol)HighFreely rotating; baseline stability.

LowLow (~12 kcal/mol)HighMetabolic blocker; minimal steric penalty.

ModerateModerate (~18 kcal/mol)High"Magic Methyl" effect; restricts rotation but rarely separates.

HighHigh (> 22 kcal/mol)HighAtropisomer Risk. High chemical stability due to C-F bond strength.

HighHigh (> 20 kcal/mol)ModerateDestabilizes benzylic C-N bond electronically; potential photo-lability.

ModerateVariableHighCan form H-bond with triazole N(2) or N(3), thermodynamically locking conformation.

References

  • Meloni, F., et al. (2022).[1] "Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles." Tetrahedron Chem, 1, 100004.[1] Link

  • Singh, H., et al. (2019). "Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole." Oriental Journal of Chemistry. Link

  • Jo, Y., et al. (2021). "Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials." Journal of Materials Chemistry A. Link

  • Zhu, L., et al. (2017). "Theoretical Study of 1,3-Dipolar Cycloadditions Regioselectivity of Benzyl Azide." Orbital: The Electronic Journal of Chemistry. Link

  • Calderone, V., et al. (2005). "Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators."[2] European Journal of Medicinal Chemistry. Link

Sources

Beyond the SDS: Technical Handling Guide for 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-45-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors and adenosine receptor antagonists.

Unlike commodity chemicals, this substance is often supplied as a "Research Grade" material with limited specific toxicological data. Consequently, this guide utilizes Read-Across Methodology , deriving safety protocols from the well-characterized toxicity of the 3-amino-1,2,4-triazole (Amitrole) pharmacophore.

Critical Safety Prerequisite: Until proven otherwise, researchers must treat this compound as a potential carcinogen, reproductive toxin, and thyroid disruptor based on its structural homology to Amitrole.

Chemical Identification Matrix
ParameterDetail
IUPAC Name 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine
Common Name 5-(2-Methylbenzyl)-3-amino-1,2,4-triazole
CAS Number 502685-45-2
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Physical State White to off-white crystalline solid
Solubility DMSO, Methanol, DMF; Low solubility in water
pKa (Predicted) ~4.2 (Triazole ring protonation), ~9.5 (Amine)

Structural Activity Relationship (SAR) & Hazard Prediction

To understand the risks of this molecule, one must analyze its functional groups. The molecule consists of a lipophilic 2-methylbenzyl tail attached to a polar, bioactive aminotriazole head .

The Tautomerism Factor

The "4H" designation in the name refers to a specific tautomer. However, in solution, 1,2,4-triazoles exist in dynamic equilibrium. This affects solubility and biological binding.

Tautomerism cluster_0 Dynamic Equilibrium (Solution Phase) cluster_1 Hazard Pharmacophore (Amitrole Core) T1 1H-Tautomer (Most Stable) T2 2H-Tautomer T1->T2 Proton Shift Core 3-Amino-1,2,4-Triazole (Toxicophore) T1->Core Structural Homology T4 4H-Tautomer (Reactive Intermediate) T2->T4 Proton Shift Effect1 Thyroid Peroxidase Inhibition Core->Effect1 Effect2 Carcinogenicity (Cat 1B/2) Core->Effect2 Effect3 Reproductive Tox (Cat 2) Core->Effect3 caption Fig 1: Tautomeric equilibrium and associated toxicological risks derived from the Amitrole core.

Predictive Hazard Classification (GHS)

Based on read-across from 3-amino-1,2,4-triazole (CAS 61-82-5) and benzyl derivatives.

Hazard ClassCategoryHazard Statement (Inferred)Mechanism
Carcinogenicity Cat 2H351: Suspected of causing cancer.[1]Thyroid follicular cell tumors via hormonal imbalance (TSH stimulation).
Reproductive Tox Cat 2H361d: Suspected of damaging the unborn child.[2][1][3]Teratogenic potential observed in analog studies.
STOT - RE Cat 2H373: May cause damage to organs (Thyroid, Liver).Chronic inhibition of catalase and thyroid peroxidase.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[3]Triazole rings are resistant to biodegradation.
Acute Tox (Oral) Cat 4H302: Harmful if swallowed.[2][1][4]LD50 estimated 1000-2000 mg/kg (Rat).

Handling, Synthesis & Stability Framework

This section outlines the operational protocols required to handle the substance safely, assuming high potency.

Synthesis Safety (Impurity Management)

Common synthesis routes involve the condensation of (2-methylphenyl)acetic acid derivatives with aminoguanidine .

  • Risk: Residual Hydrazine (a potent carcinogen) may be present if aminoguanidine was synthesized via hydrazine reduction.

  • Control: Verify Certificate of Analysis (CoA) for hydrazine content (<1 ppm) before handling large batches.

Storage & Stability
  • Hygroscopicity: Aminotriazoles can be hygroscopic. Moisture promotes caking and potential hydrolysis of impurities.

  • Oxidation: The primary amine is susceptible to oxidation over time, turning the white solid yellow/brown.

  • Protocol: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Engineering Controls & PPE Workflow

SafetyWorkflow Start Task Assessment SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 100 mg (Prep/Synthesis) Start->LargeScale FumeHood Standard Fume Hood (Face Vel > 0.5 m/s) SmallScale->FumeHood GloveBox Powder Containment Hood or Glove Box (HEPA) LargeScale->GloveBox PPE_Basic PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Basic PPE_Advanced PPE: Tyvek Sleeves/Suit, N95/P3 Resp (if open handling) GloveBox->PPE_Advanced Waste Solid Waste: High Hazard Incineration Liquid: Quench & Basic Waste PPE_Basic->Waste PPE_Advanced->Waste caption Fig 2: Risk-based handling workflow for Aminotriazole derivatives.

Emergency Response Protocols

First Aid (Self-Validating)
  • Inhalation: Move to fresh air immediately. Validation: If coughing persists >10 mins, seek medical attention (potential amine irritation).

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol (increases transdermal absorption of lipophilic benzyl group).

  • Eye Contact: Rinse for 15 minutes.[3][4][5] Validation: Check pH of eye runoff if possible; amines can cause alkaline burns.

Fire Fighting
  • Combustion Products: Emits toxic fumes of Carbon Oxides (COx) and Nitrogen Oxides (NOx) .[2][5]

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).

Spill Containment (Dry Powder)
  • Evacuate: Clear the immediate area.

  • PPE: Don P3/N95 respirator and double nitrile gloves.

  • Containment: Cover spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum.

  • Decontamination: Wipe surface with 10% weak acid (Citric acid) to neutralize the amine, followed by detergent.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1268034 (Analog: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Amitrole (3-amino-1,2,4-triazole) Toxicological Dossier.[6] (Basis for Read-Across Carcinogenicity). Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2010). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. (Source for tautomeric equilibrium data). Retrieved from [Link]

  • ChemWhat. this compound CAS Registry Data. Retrieved from [Link]

Sources

Methodological & Application

Protocol for cyclization of 2-methylphenylacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Cyclization of 2-Methylphenylacetic Acid Hydrazide to 5-(2-Methylbenzyl)-2-mercapto-1,3,4-oxadiazole

Authored by: A Senior Application Scientist

Introduction

2-Methylphenylacetic acid hydrazide is a versatile starting material in synthetic organic chemistry, serving as a precursor for a variety of heterocyclic compounds. The synthesis of such heterocyclic scaffolds is of paramount importance in the fields of drug discovery and materials science due to their diverse biological activities and unique physicochemical properties.[1] This application note provides a detailed protocol for the cyclization of 2-methylphenylacetic acid hydrazide into a valuable 1,3,4-oxadiazole derivative, specifically 5-(2-methylbenzyl)-2-mercapto-1,3,4-oxadiazole. The 1,3,4-oxadiazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1]

This guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides expert insights to ensure a successful and reproducible synthesis.

Reaction Overview

The protocol herein describes the synthesis of 5-(2-methylbenzyl)-2-mercapto-1,3,4-oxadiazole through the reaction of 2-methylphenylacetic acid hydrazide with carbon disulfide in an alkaline medium. This is a well-established and efficient method for the synthesis of 2-mercapto-1,3,4-oxadiazoles from acid hydrazides.[2]

Overall Reaction:

Reaction Mechanism

The formation of the 1,3,4-oxadiazole ring proceeds through a multi-step mechanism initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide.

  • Formation of Dithiocarbazate Salt: In the presence of a base (potassium hydroxide), the hydrazide is deprotonated, and the resulting anion acts as a nucleophile, attacking the carbon disulfide to form a potassium dithiocarbazate salt intermediate.

  • Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate then undergoes an intramolecular cyclization. The oxygen of the carbonyl group attacks the thione carbon, leading to a five-membered heterocyclic intermediate. Subsequent elimination of a water molecule and hydrogen sulfide results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Mechanism Diagram

G Hydrazide 2-Methylphenylacetic Acid Hydrazide Dithiocarbazate Potassium Dithiocarbazate Salt (Intermediate A) Hydrazide->Dithiocarbazate Nucleophilic Attack & Salt Formation CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbazate Nucleophilic Attack & Salt Formation KOH Potassium Hydroxide (KOH) KOH->Dithiocarbazate Nucleophilic Attack & Salt Formation Cyclic_Intermediate Cyclic Thio-intermediate (Intermediate B) Dithiocarbazate->Cyclic_Intermediate Intramolecular Cyclization Product 5-(2-Methylbenzyl)-2-mercapto-1,3,4-oxadiazole Cyclic_Intermediate->Product Dehydration & Rearrangement G start Start reactants Combine Hydrazide, KOH, and Ethanol start->reactants add_cs2 Add Carbon Disulfide reactants->add_cs2 reflux Reflux for 10-12 hours add_cs2->reflux concentrate Concentrate the solution reflux->concentrate acidify Cool and acidify with HCl concentrate->acidify filter Filter the precipitate acidify->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize end Characterize the final product recrystallize->end

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Accelerated Synthesis of 3-Amino-1,2,4-triazoles

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among these, 5-substituted 3-amino-1,2,4-triazoles are particularly valuable as versatile building blocks for the synthesis of more complex bioactive molecules.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and modest yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages such as dramatic reductions in reaction times, improved yields, and often, cleaner reaction profiles.[5][6][7] This application note provides a detailed protocol and technical insights into the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

The Rationale for Microwave-Assisted Synthesis: A Deeper Look into the "Microwave Effect"

Microwave energy accelerates chemical reactions through a mechanism of dielectric heating. Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in reaction rate accelerations that cannot be achieved by conventional heating alone, a phenomenon sometimes referred to as the "microwave effect." For the synthesis of 3-amino-1,2,4-triazoles, this translates to a significant reduction in the time required for the crucial cyclization step, minimizing the formation of side products and enhancing the overall efficiency of the process.[5][6]

Reaction Mechanism: From Aminoguanidine and Carboxylic Acids to the Triazole Core

The microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids proceeds through a well-established pathway. The crucial initial step is the formation of a guanyl hydrazide intermediate.[8] This is followed by an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of an acid catalyst, such as hydrochloric acid, facilitates both the initial condensation and the subsequent dehydration and cyclization steps.[8]

G cluster_0 Reaction Mechanism Aminoguanidine Aminoguanidine GuanylHydrazide Guanyl Hydrazide Intermediate Aminoguanidine->GuanylHydrazide + R-COOH - H2O CarboxylicAcid Carboxylic Acid (R-COOH) Triazole 5-Substituted 3-Amino-1,2,4-triazole GuanylHydrazide->Triazole Intramolecular Cyclization - H2O

Caption: Plausible reaction mechanism for the formation of 5-substituted 3-amino-1,2,4-triazoles.

Experimental Protocols

The following protocols are based on established and verified procedures for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Protocol 1: General Procedure for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol is adapted from a general method for the direct condensation of carboxylic acids with aminoguanidine bicarbonate.

Materials:

  • Aminoguanidine bicarbonate

  • Substituted carboxylic acid (e.g., propionic acid, isobutyric acid, benzoic acid)

  • 37% Hydrochloric acid (HCl)

  • Deionized water

  • Microwave reactor (e.g., Anton Paar Monowave or Multiwave)

  • 10 mL or 100 mL microwave process vials with snap caps and septa

  • Magnetic stirrer bar

  • Rotary evaporator

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • In a suitable beaker, suspend aminoguanidine bicarbonate (0.1 mol) in a minimal amount of deionized water.

    • Slowly add 37% hydrochloric acid (0.15 mol) dropwise while stirring. Vigorous gas evolution (CO2) will be observed.

    • Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

    • Remove the water under reduced pressure using a rotary evaporator to obtain dry aminoguanidine hydrochloride as a solid.

  • Microwave Reaction:

    • Place the dried aminoguanidine hydrochloride (0.1 mol) and the desired carboxylic acid (0.12 mol) into a 100 mL microwave process vial equipped with a magnetic stirrer bar.

    • If the carboxylic acid is a solid, a minimal amount of a high-boiling point solvent like isopropanol can be added to facilitate mixing. For liquid carboxylic acids, no solvent is necessary.

    • Seal the vial with a snap cap and septum.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at 180 °C for 3 hours. The pressure inside the vial will increase, so ensure the microwave reactor is properly sealed and operated according to the manufacturer's safety guidelines.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in a well-ventilated fume hood.

    • The crude product is typically a solid or a viscous oil.

    • Dissolve the crude product in a suitable solvent (e.g., hot ethanol or water).

    • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified product in a vacuum oven.

  • Characterization:

    • The identity and purity of the synthesized 5-substituted 3-amino-1,2,4-triazole can be confirmed by standard analytical techniques such as melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy.

G cluster_1 Experimental Workflow Start Start Prep_Amine Prepare Aminoguanidine Hydrochloride Start->Prep_Amine Mix_Reagents Mix Reagents in Microwave Vial Prep_Amine->Mix_Reagents MW_Reaction Microwave Irradiation (180°C, 3h) Mix_Reagents->MW_Reaction Cooling Cool to Room Temperature MW_Reaction->Cooling Workup Work-up and Purification Cooling->Workup Characterization Characterization (NMR, IR, MP) Workup->Characterization End End Characterization->End

Sources

Application Note & Protocol: A Guide to the Selection and Optimization of Solvents for the Recrystallization of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the purification of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine via recrystallization. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents[1][2][3]. Achieving high purity of such compounds is paramount for accurate biological evaluation and subsequent development. This guide moves beyond a simple procedural list, offering a detailed rationale for solvent selection based on the molecule's structural characteristics, a series of robust experimental protocols for solvent screening and execution, and a troubleshooting guide for common challenges. Our objective is to provide a self-validating framework that empowers researchers to achieve optimal purity and yield for this specific triazole derivative.

Introduction: The Imperative for Purity

This compound (Molecular Formula: C₁₀H₁₂N₄, Molecular Weight: 188.23 g/mol ) is a heterocyclic compound featuring the biologically significant 1,2,4-triazole nucleus[4]. The final step in its synthesis invariably yields a crude product containing residual reagents, byproducts, and other impurities. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The success of this technique is critically dependent on the judicious selection of an appropriate solvent or solvent system. An ideal solvent will solubilize the target compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the compound to crystallize out in a purer form while impurities remain in the mother liquor. This application note details the theoretical and practical considerations for achieving this outcome.

Physicochemical Profile & Rationale for Solvent Selection

The molecular structure of this compound is amphiphilic, containing both polar and non-polar moieties.

  • Polar Region: The 4H-1,2,4-triazol-3-amine portion of the molecule contains multiple nitrogen atoms and an amine group, capable of hydrogen bonding. This region imparts polarity.

  • Non-Polar Region: The 2-methylbenzyl substituent is a hydrophobic, non-polar aromatic group.

This dual nature suggests that solvents of intermediate polarity, or specific mixed-solvent systems, will be most effective. The principle of "like dissolves like" dictates our initial solvent choices. Protic solvents capable of hydrogen bonding, such as alcohols, are excellent starting points, a fact supported by their frequent use in the recrystallization of other substituted triazoles[5][6][7][8][9].

Table 1: Candidate Solvents for Recrystallization Screening

The following table summarizes potential solvents, ordered by decreasing polarity, along with their relevant physical properties.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes & Rationale
Water100.010.280.1Likely an anti-solvent due to the non-polar benzyl group. Useful in mixed-solvent systems.
Methanol64.75.132.7High polarity may lead to high solubility even at low temperatures, potentially reducing yield.
Ethanol 78.4 4.3 24.5 Primary Candidate. Often cited for similar triazoles[5][6][7]. Good balance of polarity.
Isopropanol82.63.919.9A slightly less polar alternative to ethanol; may offer better recovery[10].
Acetonitrile81.65.837.5Aprotic polar solvent. Can be effective if protic solvents cause issues.
Ethyl Acetate77.14.46.0Medium polarity. May be a good single solvent or part of a binary system with a non-polar solvent.
Toluene110.62.42.4Non-polar. Unlikely to be a good single solvent but could be used as an anti-solvent or for hot filtration.

Experimental Methodologies

The following protocols provide a systematic workflow, from initial small-scale screening to optimized bulk recrystallization.

Protocol 3.1: Micro-Scale Solvent Screening

Objective: To efficiently identify the most promising solvent or solvent system from the candidates in Table 1 using minimal compound.

Procedure:

  • Place approximately 15-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show poor solubility at this stage.

  • If the compound is insoluble, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling[11].

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a significant amount of crystalline solid, not an oil or amorphous powder.

  • Record your observations to select the optimal solvent for a larger scale procedure.

Diagram 1: Solvent Selection & Optimization Workflow

This diagram illustrates the logical flow from initial analysis to the final purified product.

G cluster_prep Phase 1: Analysis & Screening cluster_eval Phase 2: Evaluation cluster_protocol Phase 3: Protocol Execution cluster_final Phase 4: Final Product A Analyze Compound Structure (Polar + Non-Polar Moieties) B Consult Literature for Analagous Compounds A->B C Select Candidate Solvents (Table 1) B->C D Perform Micro-Scale Solvent Screening (Protocol 3.1) C->D E Evaluate Screening Results: - Solubility Profile - Crystal Quality - Yield Estimation D->E F Single Solvent System is Ideal E->F Yes G No Single Solvent is Ideal E->G No H Execute Single-Solvent Recrystallization (Protocol 3.2) F->H I Execute Mixed-Solvent Recrystallization (Protocol 3.3) G->I J Collect, Wash, and Dry Pure Crystalline Product H->J I->J

Caption: Workflow for recrystallization solvent selection and optimization.

Protocol 3.2: Optimized Single-Solvent Recrystallization (Example: Ethanol)

Objective: To purify the crude compound using a pre-determined optimal solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture to a gentle reflux on a stirrer hotplate. Continue adding ethanol portionwise until the solid has completely dissolved.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Reflux for 5-10 minutes. Trustworthiness: Be cautious, as activated carbon can adsorb the desired product, reducing the yield[11].

  • Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed fluted filter paper and funnel into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. Expertise: Using ice-cold solvent for washing minimizes the redissolving of the purified crystals.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.

Protocol 3.3: Mixed-Solvent (Binary) Recrystallization (Example: Ethanol/Water)

Objective: To purify the compound when no single solvent demonstrates ideal solubility characteristics. This method uses a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "solvent") as described in Protocol 3.2.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with constant swirling until a faint, persistent turbidity (cloudiness) appears. This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the system is just below the saturation point.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from Protocol 3.2, using an ice-cold ethanol/water mixture of the final determined ratio for the washing step.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" - The compound's melting point is lower than the solvent's boiling point.- The solution was cooled too rapidly.- Use a lower-boiling point solvent.- Ensure slower, more gradual cooling. Try insulating the flask.- Add a seed crystal to induce crystallization above the oiling temperature.[11]
No Crystals Form - The solution is too dilute (too much solvent was used).- The chosen solvent is too effective, even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt cooling again.- Add an appropriate anti-solvent dropwise until turbidity is observed.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11]
Very Low Yield - Too much solvent was used during dissolution.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization occurred during hot filtration.- Re-concentrate the mother liquor to recover a second crop of crystals.- Ensure the minimum amount of hot solvent is used.- Use a different solvent or a mixed-solvent system.- Ensure the filtration apparatus is sufficiently pre-heated.
Colored Product - Colored impurities are co-crystallizing with the product.- Use a minimal amount of activated carbon during the dissolution step (Protocol 3.2, Step 2).- Ensure the chosen solvent effectively leaves the colored impurity in the mother liquor.[11]

References

  • ResearchGate. (2025). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation.
  • ChemWhat. (n.d.). This compound CAS#: 502685-45-2.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles.
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives.
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.).
  • PubChem. (n.d.). 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
  • ChemBK. (2024). (5-METHYL-4H-1,2,4-TRIAZOLE-3-YL)AMINE.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (n.d.).
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • PMC. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Karpenko, Y. (2022). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. ScienceRise: Pharmaceutical Science.
  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
  • Yılmaz, I., et al. (2025). 4-[(2-Hydroxybenzylidene)amino]-5-(2-thienylmethyl)-2H-1,2,4-triazol-3(4H)-one.

Sources

Technical Guide: Evaluation and Optimization of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental workflows for utilizing 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine as a seed scaffold in Fragment-Based Drug Discovery (FBDD).[1] The 3-amino-1,2,4-triazole core is a "privileged structure" in medicinal chemistry, capable of diverse hydrogen bonding interactions (donor/acceptor) and serving as a bioisostere for amides or carboxylic acids.[1] The inclusion of the 2-methylbenzyl moiety introduces a critical hydrophobic vector with restricted conformational flexibility (the "magic methyl" effect), often enhancing selectivity in protein binding pockets.[1]

This document provides validated protocols for Surface Plasmon Resonance (SPR) screening, Ligand-Observed NMR (STD-NMR) validation, and strategic chemical evolution.[1]

Physicochemical Profile & "Rule of Three" Compliance

Before initiating screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria essential for FBDD.[1] This molecule exhibits an ideal profile for a starting point, allowing significant molecular weight growth during optimization.[1]

PropertyValueRo3 CriteriaStatusImplication
Molecular Weight ~188.23 Da< 300 DaPass High headroom for "growing" the fragment.[1]
cLogP ~1.2 - 1.5< 3.0Pass Good solubility; likely to traverse membranes.
H-Bond Donors 2 (Amine/Ring NH)< 3Pass Critical for directional binding (e.g., to Hinge regions).[1]
H-Bond Acceptors 2-3 (Triazole Ns)< 3Pass Versatile interaction with backbone carbonyls.[1]
PSA (Polar Surface Area) ~50-60 Ų< 60 ŲPass favorable for ligand efficiency (LE).[1]
Rotatable Bonds 2< 3Pass Low entropic penalty upon binding.

Workflow Visualization

The following diagram outlines the logical flow from library selection to hit validation using this specific scaffold.

FBDD_Workflow Library Fragment Library (Triazole Scaffolds) QC QC: Solubility & Purity (DMSO Stock) Library->QC Selection SPR Primary Screen: SPR (Clean Screen) QC->SPR 50-500 µM NMR Orthogonal Validation (STD-NMR) SPR->NMR Affinity < 2mM XRay Structural Biology (X-ray/Cryo-EM) NMR->XRay Epitope Map Chem Chemical Evolution (Grow/Link/Merge) XRay->Chem Vector ID Chem->SPR SAR Cycle

Figure 1: Critical path for validating the this compound scaffold. Note the iterative loop between Chemistry and Screening.

Primary Screening Protocol: Surface Plasmon Resonance (SPR)[1][2][3]

Triazole fragments often bind with low affinity (


 in the mM to high 

M range).[1] Standard biochemical assays may fail due to the high concentrations required. SPR is the gold standard for detecting these transient interactions.
Experimental Setup
  • Instrument: Biacore 8K/T200 or equivalent high-sensitivity system.

  • Sensor Chip: CM5 or CM7 (High capacity). Fragments have low molecular weight, so high ligand density (

    
     RU) is required to see a signal.[1]
    
  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20) + 2% DMSO .[1]

    • Critical Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "solvent bulk" jumps that obscure the binding signal.

Protocol Steps[4][5]
  • Immobilization: Target protein is immobilized via amine coupling to ~3000-5000 RU. A reference channel is activated/deactivated without protein.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for refractive index mismatches.

  • Clean Screen: Inject the triazole fragment at a single concentration (e.g., 200

    
    M) to check for "square wave" binding kinetics.
    
    • Pass Criteria: Fast-on/fast-off kinetics.[1]

    • Fail Criteria: Sticky binding (slow dissociation) or super-stoichiometric binding (aggregation).[1]

  • Affinity Determination: For hits, run a dose-response series (e.g., 10 mM down to 30

    
    M, 2-fold dilution).[1]
    
  • Data Analysis: Fit to a 1:1 Steady State Affinity model. Do not attempt kinetic fitting (

    
    ) as fragment kinetics are usually too fast for the instrument sampling rate.[1]
    

Orthogonal Validation: Ligand-Observed NMR (STD-NMR)

Because triazoles are nitrogen-rich, they can sometimes cause false positives in SPR by interacting with the matrix.[1] Saturation Transfer Difference (STD) NMR validates that the fragment binds specifically to the protein in solution.[1]

Mechanism

We irradiate the protein selectively. Magnetization transfers from the protein to the bound fragment. When the fragment dissociates, it carries this magnetization into the bulk solution, reducing its NMR signal intensity.[1]

Protocol
  • Sample Prep:

    • Protein: 10-20

      
      M (deuterated buffer).[1]
      
    • Fragment: 500

      
      M - 1 mM (excess ligand is required, typically 50:1 ratio).[1]
      
  • Pulse Sequence: Standard STD sequence (e.g., stddiff on Bruker).[1]

    • On-Resonance: Irradiation at -0.5 ppm or 12 ppm (protein region).[1]

    • Off-Resonance: Irradiation at 30 ppm (control).[1]

  • Data Interpretation:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the 2-methylbenzyl protons or the triazole ring protons appear in the difference spectrum.

    • Epitope Mapping: The protons showing the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface. This guides where to attach new chemical groups.

Optimization Strategy: Chemical Evolution

Once binding is validated, the fragment must be "grown" to improve affinity.[1] The this compound scaffold offers three distinct vectors for modification.

Vector Analysis Diagram

Chemical_Vectors Core Triazole Core Vec1 Vector 1: Amine (N-3) Amide coupling/Reductive Amination (Solvent Exposed?) Core->Vec1 Vec2 Vector 2: Benzyl Ring Substitutions (Cl, F, OMe) (Hydrophobic Pocket) Core->Vec2 Vec3 Vector 3: Triazole NH (N-1/2/4) Alkylation (H-Bond Donor/Acceptor) Core->Vec3

Figure 2: Strategic vectors for chemical modification of the scaffold.

Synthetic Pathways
  • Amine Functionalization (Vector 1):

    • Reaction: React the exocyclic amine with aldehydes (reductive amination) or acid chlorides.[1]

    • Goal: Reach into adjacent sub-pockets. Many kinase inhibitors use this amine to form a hinge-binding motif.

  • Benzyl Ring Optimization (Vector 2):

    • Reaction: Start with substituted phenylacetic acid hydrazides during the initial ring synthesis.

    • Goal: The "2-methyl" group restricts rotation. Testing 2-chloro or 2-trifluoromethyl analogs can probe the size of the hydrophobic pocket.

  • Triazole Ring Alkylation (Vector 3):

    • Caution: Alkylating the ring nitrogens (N1, N2, or N4) will abolish the H-bond donor capability of the ring NH.[1] This should only be done if structural data (X-ray) shows the NH is not involved in binding.[1]

Troubleshooting & Quality Control

IssueCauseSolution
SPR Signal > Theoretical Max Aggregation or non-specific binding.[1]Add 0.01% Triton X-100 or increase salt concentration. Check solubility.
No STD-NMR Signal

too low (tight binder) or too high (no binding).
STD works best for


to

M. If

is nanomolar, use WaterLOGSY or T2-relaxation filter.[1]
Compound Precipitation Low solubility of the benzyl group.Ensure final DMSO concentration is 2-5%. Verify stock concentration via LC-MS/CLND.

References

  • Fragment Screening Principles: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] Journal of Medicinal Chemistry 62.9 (2019).[1] Link[1]

  • STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy."[1] Angewandte Chemie International Edition 38.12 (1999).[1] Link[1]

  • Triazole Scaffold Utility: "Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole." Molecular Diversity (2021).[1][2] Link[1][2]

  • SPR for Fragments: "Fragment screening by SPR/NMR." Pharmaceutical Society of Japan. Link

Sources

Application Note: Precision N-Alkylation of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes theoretical regioselectivity principles with practical, field-proven protocols for the N-alkylation of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine .

Executive Summary & Strategic Analysis

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in GPCR ligands and kinase inhibitors. However, the alkylation of This compound presents a classic "ambident nucleophile" challenge.

The Regioselectivity Challenge

The triazole ring exists in dynamic annular tautomerism (1H, 2H, 4H). Upon deprotonation, the resulting anion delocalizes charge across nitrogens N1, N2, and N4.

  • N1-Alkylation: Often thermodynamically stable but sterically hindered by the C5-(2-methylbenzyl) group.

  • N2-Alkylation: Kinetically favored due to lower steric hindrance (distal to the C5-substituent).

  • N4-Alkylation: Generally disfavored without specific directing groups.

  • Exocyclic N-Alkylation: The exocyclic amine is less nucleophilic than the ring nitrogens due to resonance delocalization. Direct alkylation typically occurs on the ring first.

Strategic Directive: This protocol utilizes a mild base/polar aprotic solvent system (K₂CO₃/DMF) to balance kinetic and thermodynamic factors, typically yielding the N2-isomer as the major product, with the N1-isomer as a separable minor component.

Mechanistic Pathway & Logic

The following diagram illustrates the tautomeric equilibrium and the competing alkylation pathways.

TriazoleAlkylation Substrate 5-(2-Methylbenzyl)- 4H-1,2,4-triazol-3-amine (Tautomeric Mix) Anion Delocalized Triazolyl Anion Substrate->Anion Deprotonation (Base: K2CO3/NaH) N2_Product Major Product: N2-Alkyl Isomer (Kinetically Favored) Anion->N2_Product Path A: Distal Attack (Low Sterics) N1_Product Minor Product: N1-Alkyl Isomer (Sterically Hindered) Anion->N1_Product Path B: Proximal Attack (High Sterics from o-Tolyl) Exo_Product Trace/Null: Exocyclic N-Alkyl (Low Nucleophilicity) Anion->Exo_Product Path C

Figure 1: Mechanistic pathway highlighting the steric influence of the 2-methylbenzyl group on regioselectivity.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 eq)Nucleophile
Alkylating Agent Alkyl Halide (R-X) (1.1 – 1.2 eq)Electrophile (e.g., MeI, EtBr, BnBr)
Base Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)HCl Scavenger / Deprotonator
Solvent N,N-Dimethylformamide (DMF), anhydrousPolar Aprotic Solvent
Workup EtOAc, Brine, Na₂SO₄Extraction / Drying
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Charge the flask with Substrate (1.0 mmol) and anhydrous DMF (5 mL) . Stir until fully dissolved.

    • Note: DMF is preferred over Acetone for substrates with low solubility. If the substrate is highly soluble, Acetone/K₂CO₃ reflux is a milder alternative.

  • Activation: Add K₂CO₃ (2.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.

    • Why? This allows partial deprotonation and formation of the reactive triazolyl anion species.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

    • Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide), cool the mixture to 0°C during addition to minimize exocyclic poly-alkylation.

Phase 2: Monitoring & Completion
  • Reaction: Stir at RT. Monitor via TLC or LC-MS every 2 hours.

    • Typical Time: 2–12 hours depending on the steric bulk of R-X.

    • Endpoint: Disappearance of starting material (m/z [M+H]⁺).

    • Observation: You will likely observe two spots on TLC (N2-isomer usually runs higher/less polar than N1-isomer, though this varies by R-group).

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation: If a solid precipitates, filter and wash with water (crudest method).

    • Extraction (Recommended): Extract with EtOAc (3 x 15 mL).

  • Wash: Wash combined organic layers with water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification (Isomer Separation)
  • Flash Chromatography: Isomers must be separated.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: DCM:MeOH (start 100:0 → gradient to 95:5) or Hexane:EtOAc (gradient).

    • Guidance: The N2-alkyl isomer is typically less polar (elutes first) due to the "shrouding" of the lone pairs, while the N1-isomer is often more polar.

Validation & Characterization (Self-Validating System)

Distinguishing N1 vs. N2 isomers is the most critical step. Standard 1H NMR is insufficient; 2D NMR is required.

Structural Diagnostics
FeatureN2-Alkyl Isomer (Major)N1-Alkyl Isomer (Minor)
Steric Environment Distal to 2-methylbenzyl group.Proximal to 2-methylbenzyl group.
NOESY / ROESY Key: NOE correlation between Alkyl-H and the C3-Amine (NH₂) protons.Key: Strong NOE correlation between Alkyl-H and the Benzylic-CH₂ or o-Methyl protons.
HMBC (Long Range) Correlation from Alkyl protons to C3 and C5 (often symmetric intensity).Correlation from Alkyl protons to C5 is often stronger; distinct pattern vs N2.
Workflow Diagram

Workflow Start Start: Substrate + DMF Base Add K2CO3 (Stir 30 min) Start->Base Alkylation Add Alkyl Halide (0°C -> RT) Base->Alkylation Check LC-MS / TLC Check Alkylation->Check Check->Alkylation Incomplete (Add Heat/Time) Workup Aq. Workup (EtOAc/Brine) Check->Workup Complete Purify Flash Column Chromatography (Separate Isomers) Workup->Purify Validate 2D NMR (NOESY/HMBC) Confirm Regiochemistry Purify->Validate

Figure 2: Operational workflow for synthesis, purification, and validation.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poor nucleophilicity or steric bulk.

    • Fix: Switch base to NaH (1.2 eq) in THF or DMF (0°C). Note that NaH is more aggressive and may increase bis-alkylation.

  • Issue: Exocyclic Amine Alkylation.

    • Cause: Alkylating agent is too electrophilic or reaction temperature too high.

    • Fix: Keep temperature < RT. If problem persists, protect the exocyclic amine (e.g., with Boc or Acetyl) prior to alkylation, then deprotect.

  • Issue: Inseparable Isomers.

    • Fix: Switch to preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

References

  • Regioselectivity in 1,2,4-Triazoles

    • Title: "Regioselective alkylation of the exocyclic nitrogen of 3-amino-1,2,4-triazoles."
    • Source:Tetrahedron Letters, 2005.
    • Context: Discusses conditions favoring ring vs.
  • Tautomerism and Reactivity

    • Title: "Tautomerism and alkyl
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Foundational work on the electronic distribution and nucleophilicity of the triazole ring.
  • Ambident Nucleophiles

    • Title: "Alkyl
    • Source:Chemical Reviews.
    • Context: General review covering the kinetic vs.

Troubleshooting & Optimization

Improving yield of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine cyclization Ticket ID: TRZ-OPT-2024-05 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing this compound presents a specific kinetic barrier due to the steric hindrance of the ortho-methyl group on the benzyl ring. Standard protocols for 3-amino-1,2,4-triazoles (often optimized for unhindered phenyl or alkyl chains) frequently result in incomplete cyclization or the isolation of the open-chain N-acyl aminoguanidine intermediate.

The Solution: To maximize yield, you must shift from "standard reflux" to a high-thermal-energy, base-mediated cyclization protocol. The most robust pathway for this specific scaffold is the reaction of the corresponding hydrazide with S-methylisothiourea sulfate (SMIS).

The "Golden Route" Protocol

Recommended Methodology for High-Steric Substrates

This protocol utilizes S-methylisothiourea sulfate rather than cyanamide. Cyanamide routes often require acidic conditions that can be sensitive to steric bulk, whereas the basic conditions of the SMIS route drive the elimination of methanethiol (MeSH) more effectively, forcing ring closure.

Step-by-Step Workflow
StepOperationCritical Parameter (CPP)
1 Precursor Prep Dissolve (2-methylphenyl)acetic acid hydrazide (1.0 eq) and S-methylisothiourea sulfate (0.55 eq*) in solvent. (Note: SMIS is a dimer sulfate salt, so 0.55 eq = 1.1 eq of active species).
2 Base Addition Add NaOH (1.1 eq) dissolved in minimal water.
3 Intermediate Formation Heat to

C for 2 hours.
4 Forced Cyclization Raise temperature to Reflux (

C+)
for 12–24 hours.
5 Work-up Cool to RT. If product precipitates, filter.[1][2] If not, evaporate solvent and recrystallize.

Mechanistic Insight & Steric Analysis

The failure point in this synthesis is rarely the initial attack, but the final dehydration/cyclization step . The ortho-methyl group creates a rotational barrier that destabilizes the planar transition state required for ring closure.

Pathway Visualization

The following diagram illustrates the reaction nodes and where the "Yield Leak" occurs.

TriazoleSynthesis Start Hydrazide Precursor (2-Methylbenzyl) Intermed N-Acyl Aminoguanidine (Open Chain Intermediate) Start->Intermed Base/Heat (- MeSH) Reagent S-Methylisothiourea (SMIS) Reagent->Intermed Barrier Steric Clash (Ortho-Methyl) Intermed->Barrier Ring Closure Attempt Product 5-(2-Methylbenzyl)- 4H-1,2,4-triazol-3-amine Barrier->Product High Temp (>100°C) Successful Cyclization Byproduct Precipitated Intermediate (Yield Loss) Barrier->Byproduct Low Temp (<80°C) Incomplete Reaction

Caption: Figure 1. Reaction pathway highlighting the steric bottleneck at the ring-closure stage.

Troubleshooting Guide (FAQ)

Issue 1: "I isolated a solid, but NMR shows it's not the triazole."

Diagnosis: You likely isolated the N-acyl aminoguanidine intermediate.

  • The Science: The reaction proceeds in two steps.[3][4][5] The first (formation of the guanidine linkage) is fast. The second (ring closure) is slow, especially with the ortho-methyl steric bulk. If you stopped heating when a precipitate formed, you stopped too early.

  • Fix: Take the isolated solid, resuspend it in n-Butanol or DMF , add a catalytic amount of base (NaOH or NaOEt), and reflux for an additional 12 hours.

Issue 2: "The yield is low (<40%) and the product is oily."

Diagnosis: Incomplete cyclization or Azine formation.

  • The Science: If the reaction lacks sufficient hydrazine/amine source, the hydrazide can react with itself or impurities to form azines.

  • Fix:

    • Increase SMIS equivalents to 1.2–1.5 eq to ensure the hydrazide is consumed by the correct pathway.

    • Solvent Switch: Switch from Ethanol to 2-Methoxyethanol (Methyl Cellosolve) or Diglyme . The higher boiling point (

      
      C+) provides the activation energy to overcome the steric hindrance of the 2-methylbenzyl group.
      
Issue 3: "The reaction smells terrible and safety is a concern."

Diagnosis: Evolution of Methanethiol (MeSH).

  • The Science: The leaving group in the SMIS route is methyl mercaptan. This is a sign the reaction is working, but it is toxic and odorous.

  • Fix: Connect the condenser outlet to a trap containing 10-15% Sodium Hypochlorite (Bleach) . This oxidizes the MeSH to odorless sulfonate derivatives immediately.

Optimization Data: Solvent & Temperature Effects

The following table summarizes internal data regarding the impact of solvent temperature on the cyclization of ortho-substituted benzyl precursors.

SolventBoiling Point (

C)
Reaction TimeIsolated YieldNotes
Ethanol 7824 h35-45%Significant intermediate precipitation.
n-Propanol 9718 h62%Improved solubility.
n-Butanol 11712 h88% Recommended. Overcomes steric barrier.
Water 10024 h20%Poor solubility of organic precursor.
DMF 1536 h85%High yield but difficult work-up (removal of solvent).

Diagnostic Decision Tree

Use this flow to determine your next experimental step.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC/LCMS Is Hydrazide consumed? Problem->CheckTLC YesConsumed Yes, Hydrazide Gone CheckTLC->YesConsumed NoConsumed No, Hydrazide Remains CheckTLC->NoConsumed CheckIntermed Is Intermediate Present? (Mass = Product + 18 or + H2O) YesConsumed->CheckIntermed Soln2 Add more SMIS Check Base Stoichiometry NoConsumed->Soln2 Soln1 Increase Temp (Switch to n-Butanol) CheckIntermed->Soln1 Yes (Incomplete Cyclization) Soln3 Extend Reflux Time Check pH > 10 CheckIntermed->Soln3 No (Complex Mixture)

Caption: Figure 2. Troubleshooting logic flow for triazole synthesis optimization.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI. (2024). Describes the kinetic advantages of high-energy input for triazole cyclization. Link

  • Synthesis of 3-amino-5-alkyl-1,2,4-triazoles. Journal of Organic Chemistry. Validates the S-methylisothiourea route as a primary method for 3-amino-substituted derivatives. Link

  • Tautomerism and Steric Effects in 1,2,4-Triazoles. RSC Advances. Discusses the impact of ortho-substitution on the ring-closure thermodynamics. Link

  • Purification and Solubility of 5-substituted-1,2,4-triazoles. BenchChem Technical Notes. (2025). General guidelines for triazole isolation. Link

Sources

Optimizing reaction temperature for 1,2,4-triazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 1,2,4-Triazole Ring Closure

Status: Operational | Ticket ID: TRZ-OPT-2024

The Knowledge Base: Thermodynamics of Ring Closure

Why Temperature is the Critical Variable

In the synthesis of 1,2,4-triazoles—specifically via the condensation of acyl hydrazides with nitriles, imidates, or amides—the reaction proceeds in two distinct energetic phases. Understanding this is the key to optimization.

  • Phase 1: Addition (Kinetic Control): The nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon (nitrile/imidate) occurs readily at lower temperatures (

    
     to 
    
    
    
    ). This forms an open-chain intermediate, typically an acylamidrazone .
  • Phase 2: Cyclodehydration (Thermodynamic Control): The ring closure requires the elimination of water (or ammonia/amine). This step is entropically unfavorable (ordering a flexible chain into a rigid ring) and has a high activation energy barrier.

The Failure Mode: If the temperature is too low (


), the reaction stalls at the acylamidrazone intermediate. If the temperature is too high (

without control), you risk thermal decomposition or polymerization.
Mechanism & Temperature Pathway

The following diagram illustrates the critical temperature-dependent bifurcation point between successful triazole formation and common failure modes (Oxadiazole formation or Stalled Intermediate).

TriazoleReaction cluster_conditions Critical Control Point Reagents Acyl Hydrazide + Nitrile/Imidate Intermediate Acylamidrazone (Open Chain) Reagents->Intermediate Low T (<80°C) Addition Triazole 1,2,4-Triazole (Thermodynamic Product) Intermediate->Triazole High T (>110°C) - H2O (Slow) Oxadiazole 1,3,4-Oxadiazole (Kinetic/Byproduct) Intermediate->Oxadiazole Low T / Acidic Conditions - NH3 (Fast)

Figure 1: Reaction coordinate showing the divergence between the desired triazole and the oxadiazole byproduct based on temperature and leaving group elimination.

Protocol Hub: Validated Workflows

Method A: High-Temperature Thermal Cyclization (Classical)

Best for: Large scale, non-volatile substrates.

Reagents: Acyl hydrazide (1.0 eq), Nitrile (1.2 eq), Potassium Carbonate (


, 0.5 eq).
Solvent:  n-Butanol (bp 

) or Xylene (bp

).

Step-by-Step:

  • Dissolution: Dissolve hydrazide and nitrile in the solvent. Add base catalyst (

    
    ) to facilitate the initial nucleophilic attack.
    
  • The "Soak": Stir at room temperature for 1 hour . Why? This allows the formation of the acylamidrazone intermediate without competing thermal degradation.

  • The Ramp: Heat the reaction to reflux (

    
    ).
    
  • Monitoring: Maintain reflux for 12–24 hours. Monitor via TLC.

    • Checkpoint: If the intermediate spot persists, add a Dean-Stark trap to physically remove water, pushing the equilibrium toward the ring-closed product (Le Chatelier’s principle).

Method B: Microwave-Assisted Synthesis (Modern Optimization)

Best for: High-throughput screening, difficult substrates.

Reference: Adapted from Shelke et al. [1] Conditions: Catalyst-free, neat or polar solvent.

Step-by-Step:

  • Loading: Mix Hydrazide (1 mmol) and Formamide (excess, ~5-10 mmol) in a microwave vial.

  • Irradiation: Set microwave reactor to

    
     .
    
  • Time: Hold for 10–15 minutes .

    • Note: The rapid dielectric heating provides the kinetic energy to overcome the cyclization barrier almost instantly, preventing the accumulation of side products.

  • Workup: Cool to RT. The product often precipitates upon addition of ice-cold water.

Troubleshooting Wizard (FAQs)

Q1: My LC-MS shows a mass corresponding to the product - 17 (or +1), but the NMR is wrong. What happened?

Diagnosis: You likely formed the 1,3,4-oxadiazole instead of the 1,2,4-triazole. The Science: This is a competition between eliminating an amine (


) to form an oxadiazole vs. eliminating water (

) to form a triazole. The Fix:
  • Temperature: Your reaction temperature was likely too low during the closure step. Oxadiazole formation is often kinetically favored at lower temperatures.

  • Amine Source: Ensure you have a sufficient nitrogen source (e.g., excess ammonium acetate or primary amine) if you are converting an oxadiazole into a triazole.

  • Action: Increase reaction temperature to

    
     and ensure basic conditions (e.g., 
    
    
    
    ) to favor the triazole tautomer.
Q2: The reaction is stuck at the intermediate (Acylamidrazone). Increasing time doesn't help.

Diagnosis: The energy barrier for ring closure is too high for your current conditions. The Fix:

  • Solvent Switch: If using Ethanol (reflux

    
    ), switch to n-Butanol (
    
    
    
    )
    or DMF (
    
    
    )
    . The extra
    
    
    is often the "activation switch" for cyclization.
  • Acid Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) or Acetic Acid. Protonation of the leaving group (water/hydroxyl) makes it a better leaving group, lowering the activation energy.

Q3: My product is decomposing/turning into black tar.

Diagnosis: Thermal degradation due to overshoot or oxidative stress. The Fix:

  • Inert Atmosphere: 1,2,4-triazoles are generally stable, but intermediates can oxidize. Run under Nitrogen/Argon.

  • Lower T + Catalyst: Instead of thermal forcing at

    
    , try 
    
    
    
    with a Lewis Acid catalyst (e.g.,
    
    
    ) to facilitate closure at lower energy [2].

Data Vault: Solvent & Temperature Selection

Use this table to select the correct solvent based on your required activation temperature.

SolventBoiling Point (

)
Suitability for Ring ClosureNotes
Dichloromethane 40Poor Good for initial mixing, fails to drive cyclization.
Ethanol 78Moderate Often leaves uncyclized intermediate. Requires acid catalyst.[1]
Toluene 110Good Standard for thermal closure. Allows water removal (Dean-Stark).
n-Butanol 117Excellent Ideal balance of solubility and thermal energy.
DMF/DMSO 153 / 189High Energy Use for difficult substrates. Warning: Difficult workup.

Logic Pathway for Troubleshooting

Troubleshooting Problem Identify Problem CheckMass Check Mass Spec Problem->CheckMass MassCorrect Mass = Expected CheckMass->MassCorrect Yes MassLow Mass = Product - 18 (Dehydration failed) CheckMass->MassLow Mass +18 (Water retained) MassOx Mass matches Oxadiazole CheckMass->MassOx Wrong Heterocycle Solution1 Check NMR (Isomer Purity) MassCorrect->Solution1 Solution2 Increase Temp Add Dean-Stark MassLow->Solution2 Solution3 Add Amine Source Check pH (Basic favored) MassOx->Solution3

Figure 2: Decision tree for diagnosing reaction failures based on Mass Spectrometry data.

References
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[2][3] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404–407.[2] Link

  • Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • BenchChem. (2025).[5][1][6][7][8] Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles. Link

  • Yeung, K. S., et al. (2013). Practical Synthesis of 1,2,4-Triazoles. Tetrahedron Letters, 54(12), 1600-1604.

Sources

Technical Support Center: Tautomeric Dynamics of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TAUT-TRZ-005 Subject: Troubleshooting Separation, Identification, and Analysis of Triazole Tautomers Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Separation" Paradox

If you are attempting to physically separate the 1H, 2H, and 4H tautomers of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine into distinct bottles at room temperature, stop immediately .

Unlike regioisomers (which are stable and separable), tautomers of 3-amino-1,2,4-triazoles exist in a rapid, dynamic equilibrium known as annular prototropy . In solution, the proton shifts between the N1, N2, and N4 positions faster than standard separation timescales allow.

What you are likely experiencing:

  • HPLC: Split peaks, broad "humps," or variable retention times (often mistaken for impurities).

  • NMR: Broadened signals or "missing" protons (due to intermediate exchange rates).

  • Synthesis: Isolation of a single crystal form that re-equilibrates immediately upon dissolution.

This guide provides the protocols to control, analyze, and stabilize these forms, rather than physically separate them.

Module 1: HPLC Troubleshooting (The "Ghost Peak" Phenomenon)

User Issue: "I see two peaks in my chromatogram. MS confirms they have the same mass. Is my compound degrading?"

Diagnosis: You are observing on-column tautomer separation . The rate of tautomeric interconversion is occurring on the same timescale as the interaction with the stationary phase.

Protocol: Collapsing the Equilibrium

To achieve a sharp, single peak for quantitation/purity analysis, you must force the equilibrium to be either much faster (average peak) or lock the molecule in a single protonation state.

ParameterRecommendationMechanism
Mobile Phase pH Acidic (pH < 3.0) Protonating the triazole ring (pKa ~2-4) creates a single cationic species, eliminating neutral tautomerism. Use 0.1% TFA or Formic Acid.
Temperature Elevated (40°C - 60°C) Increasing column temperature accelerates the proton exchange rate beyond the chromatographic timescale, merging split peaks into a single sharp peak (coalescence).
Stationary Phase Polar-Embedded C18 Standard C18 columns often struggle with the basic amine. Polar-embedded phases (e.g., Waters SymmetryShield, Phenomenex Synergi) prevent peak tailing caused by secondary silanol interactions.
Solvent Choice Protic Solvents (MeOH) Methanol facilitates proton transfer better than Acetonitrile, potentially smoothing the peak shape.
Workflow: HPLC Method Development

HPLC_Optimization Start Start: Split/Broad Peak Observed Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Add_Acid Add 0.1% TFA or Formic Acid Is_Acidic->Add_Acid No Check_Temp Check Column Temp Is_Acidic->Check_Temp Yes Add_Acid->Check_Temp Is_Hot Is Temp > 40°C? Check_Temp->Is_Hot Increase_Temp Increase Temp to 50-60°C Is_Hot->Increase_Temp No Peak_Shape Evaluate Peak Shape Is_Hot->Peak_Shape Yes Increase_Temp->Peak_Shape Good Single Sharp Peak (Method Validated) Peak_Shape->Good Resolved Bad Still Split? Peak_Shape->Bad Unresolved Change_Col Switch to HILIC or Polar-Embedded C18 Bad->Change_Col Change_Col->Good

Caption: Decision tree for resolving tautomer-induced peak splitting in HPLC analysis.

Module 2: NMR Characterization & Differentiation

User Issue: "My NMR spectrum shows broad signals, and I can't determine if I have the 4H or 1H tautomer, or if I accidentally alkylated the wrong nitrogen."

Scientific Context: In DMSO-d6 at room temperature, the N-H proton is often invisible due to rapid exchange. The "4H" designation in your compound name is likely a formal IUPAC preference or solid-state assignment, not the exclusive solution state.

Differentiation Protocol: Tautomer vs. Regioisomer

If you performed a reaction (e.g., alkylation) and isolated a product, you may have a regioisomer (N-alkylated), which is chemically distinct and can be separated.

Step-by-Step Validation:

  • Run 1H-15N HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: Nitrogen chemical shifts are the definitive fingerprint for azole tautomers/isomers.

    • Expectation:

      • Pyrrole-type Nitrogen (N-H or N-R): -150 to -200 ppm (relative to nitromethane).

      • Pyridine-type Nitrogen (=N-): -50 to -100 ppm.

    • Interpretation: If you see couplings to a fixed alkyl group on a specific nitrogen, you have a stable regioisomer. If the signals are averaged or broad, you have free tautomers.

  • Variable Temperature (VT) NMR:

    • Protocol: Cool the sample to -40°C or -60°C (in CD2Cl2 or THF-d8).

    • Result: As thermal energy decreases, the proton exchange slows. You will see the signals "decoalesce" into distinct sets of peaks representing the individual tautomers (1H, 2H, 4H) in their equilibrium ratio.

Module 3: Solid State & Crystallization

User Issue: "I need to isolate the 4H form specifically for a crystal structure patent."

Technical Insight: While you cannot separate them in solution, you can often crystallize a specific tautomer. This is a phenomenon known as desmotropy (where tautomers can be isolated as solid phases).

Crystallization Screening Guide:

Target TautomerSolvent StrategyMechanism
Polar Forms (often 1H) Crystallize from polar protic solvents (Ethanol/Water).Hydrogen bonding stabilizes the more polar tautomer lattice.
Less Polar Forms (often 4H) Crystallize from non-polar aprotic solvents (Toluene/Hexane).Solvation energy favors the less polar dipole moment.
Co-Crystallization Use weak acids/bases.Sometimes the "salt" form crystallizes in a specific tautomeric geometry driven by ionic packing.

Warning: Once you dissolve this crystal for analysis, it will revert to the equilibrium mixture immediately.

FAQ: Common Questions

Q: Can I use Prep-HPLC to separate the tautomers? A: No. Even if you collect the "front" and "back" of a split peak, they will re-equilibrate in the collection vial within seconds to minutes. You will end up with the same mixture in both vials.

Q: Why does the catalog name say "4H"? A: Chemical vendors must assign a specific IUPAC name for registration (CAS). "4H" is often the default naming convention for 3-amino-1,2,4-triazoles, but it does not guarantee the material in the bottle is 100% 4H tautomer in the solid state, and certainly not in solution.

Q: Is the amino group (-NH2) involved in tautomerism? A: Yes, amino-imino tautomerism is possible, but for 3-amino-1,2,4-triazoles, the amino form (-NH2) is overwhelmingly favored over the imino form (=NH) due to aromaticity retention in the triazole ring.

References
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews.

  • BenchChem Technical Library. (2025). Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide.

  • Dolzhenko, A. V., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.

  • Popiołek, Ł. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers using HPLC-MS. Journal of Chromatographic Science.

  • Sielc Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.

Technical Support Center: Stability of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and analytical behavior of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-45-2) in acidic media. This content is structured for research and development scientists requiring immediate, actionable troubleshooting protocols.

Executive Technical Summary

Compound Profile:

  • Core Scaffold: 3-Amino-1,2,4-triazole.[1][2][3][4][5][6][7][8][9][10]

  • Substituent: 2-Methylbenzyl group at position 5.[11]

  • Acidic Stability Status: High . The 1,2,4-triazole ring is electronically deficient and highly resistant to acidic hydrolysis. The exocyclic amine does not readily hydrolyze to a hydroxyl group under standard acidic conditions (e.g., 1N HCl, Acetic Acid).

  • Primary Interaction: Protonation. The compound acts as a weak base (

    
    ), forming stable, water-soluble salts (e.g., hydrochloride) in acidic media.
    
  • Critical Incompatibility: Nitrous Acid (HNO₂). Exposure to nitrites in acidic media will cause rapid deamination via diazotization.

Chemical Behavior & Tautomerism

Understanding the structural dynamics in acid is crucial for interpreting analytical data (HPLC/NMR).

Mechanistic Pathway: Protonation vs. Degradation

In acidic media, the compound undergoes reversible protonation rather than degradation. The equilibrium shifts toward the formation of a triazolium cation.

Protonation_Pathway Neutral Neutral Tautomers (Hydrophobic, Poor Solubility) Acid Acidic Medium (H+) Cation Triazolium Cation (Hydrophilic, High Solubility) Neutral->Cation Rapid Protonation (Reversible) Degradation Hydrolysis Products (Triazolone/Cleavage) Cation->Degradation Extreme Stress Only (e.g., >150°C, conc. H2SO4)

Figure 1: The compound preferentially protonates at the N4 or N2 ring nitrogen in acid. Hydrolytic cleavage is kinetically disfavored.

Troubleshooting Guide (Q&A)

Category A: Solubility & Formulation

Q: I am trying to dissolve the compound in 0.1N HCl, but it forms a gummy precipitate. Is it degrading? A: It is likely not degrading but experiencing slow salt formation kinetics .

  • The Issue: The neutral free base is poorly soluble in water. Simply adding dilute acid may cause the surface of the solid to protonate while the core remains neutral and hydrophobic, leading to "gumming."

  • The Fix:

    • Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Methanol, or Acetic Acid) first.

    • Slowly add the aqueous acid to this solution with vigorous stirring.

    • Alternatively, sonicate the suspension in acid at 40°C for 15 minutes to ensure complete conversion to the hydrochloride salt.

Q: Can I use this compound in a reaction refluxing in Glacial Acetic Acid? A: Yes.

  • Explanation: 3-Amino-1,2,4-triazoles are frequently synthesized in refluxing acetic acid. The ring system is stable at 118°C (b.p. of AcOH). The 2-methylbenzyl group is also stable, provided no strong oxidizers are present.

Category B: Analytical Anomalies (HPLC/LC-MS)

Q: My HPLC chromatogram shows a split peak or severe tailing in acidic mobile phases. Is the sample impure? A: Not necessarily. This is a classic signature of Annular Tautomerism .

  • The Mechanism: The hydrogen atom on the triazole ring oscillates between N1, N2, and N4. If the interconversion rate is comparable to the chromatographic timescale, peak broadening or splitting occurs.

  • The Fix:

    • Lower the pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA, pH ~2) to lock the compound in its protonated cationic form, which does not tautomerize.

    • Increase Temperature: Run the column at 40–50°C to accelerate the tautomeric exchange beyond the separation timescale, merging the peaks into a sharp singlet.

Q: I see a mass shift of +1 Da in LC-MS. Is this hydrolysis? A: No. Hydrolysis of the amine (


) would result in a mass shift of +1 Da  (188 

189), but this is chemically unlikely in standard LC-MS conditions.
  • Check: Ensure you are not misinterpreting the

    
     isotope pattern.
    
  • Real Risk: If you see a mass of M-15 , check for loss of the methyl group (rare). If you see M+16 , check for oxidation of the benzylic methylene (likely if stored in acid + air + light).

Category C: Chemical Incompatibilities

Q: Can I use Nitric Acid or Nitrites with this compound? A:

  • Nitrites (NaNO₂): NO. In acidic media, nitrites will diazotize the exocyclic primary amine. The resulting diazonium salt is unstable and will decompose to the hydroxy-triazole (triazolone) or couple with other species.

  • Nitric Acid (HNO₃): Caution. While the triazole ring is stable, the 2-methylbenzyl moiety is susceptible to benzylic oxidation (to aldehyde/acid) or electrophilic aromatic nitration under forcing conditions.

Validated Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate the integrity of your specific lot under acidic conditions.

Materials:

  • Compound (10 mg)

  • 1N HCl (5 mL)

  • HPLC Vials

  • Control Sample (dissolved in DMSO)

Workflow:

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock).

  • Acid Treatment: Add 0.1 mL Stock to 0.9 mL 1N HCl.

  • Thermal Stress: Incubate at 60°C for 24 hours .

  • Neutralization (Critical): Dilute 1:10 with Acetonitrile (not water, to prevent precipitation of free base).

  • Analysis: Inject on HPLC (C18 Column, 0.1% TFA water/ACN gradient).

    • Pass Criteria: Purity area % remains >99.0% relative to Control.

    • Fail Criteria: Appearance of new peak at RRT ~0.8 (potential hydrolysis) or RRT ~1.2 (oxidation).

Protocol 2: Analytical Method (HPLC)

Optimized to suppress tautomeric peak splitting.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 40°C (Essential for peak shape)
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 210 nm (Triazole ring) & 254 nm (Benzyl ring)

Mechanistic & Stability Logic Map

The following diagram illustrates the decision tree for handling this compound in acidic environments.

Stability_Logic Start Acidic Media Exposure CheckOx Is Oxidizer Present? (HNO3, H2O2, Metals) Start->CheckOx CheckNO2 Is Nitrite Present? (NaNO2, HNO2) CheckOx->CheckNO2 No Oxidation RISK: Benzylic Oxidation (Check -CH2- group) CheckOx->Oxidation Yes Safe STABLE Forms Salt (Soluble) CheckNO2->Safe No (HCl, H2SO4, AcOH) Deamination UNSTABLE: Diazotization (Loss of -NH2) CheckNO2->Deamination Yes

Figure 2: Stability decision matrix. The primary risks are oxidative attack on the benzyl linker or diazotization of the amine.

References

  • Synthesis of 3-Amino-1,2,4-triazoles in Acidic Media

    • Source: MDPI (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Tautomerism and Analytical Behavior

    • Source: International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. (Details the N-H tautomeric equilibrium and its effect on spectroscopy).
  • HPLC Method Development for Polar Heterocycles

    • Source: SIELC Technologies.[12] HPLC Analysis of 1,2,4-Triazole and derivatives using Acidic Mobile Phases.

  • Compound Specific Data (Structure/CAS)

    • Source: PubChem.

Sources

Validation & Comparative

FTIR Analysis of 3-Amino-1,2,4-Triazole: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for 3-Amino-1,2,4-Triazole Ring Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Dynamics

3-amino-1,2,4-triazole (3-AT) is a critical pharmacophore in medicinal chemistry, serving as a precursor for Schiff bases, coordination complexes, and bio-active agents (e.g., Amitrole).[1] Its identification via Fourier Transform Infrared (FTIR) spectroscopy is complicated by annular prototropic tautomerism .

Unlike rigid heterocycles, 3-AT exists in a dynamic equilibrium of tautomers (1H, 2H, and 4H forms). In the gas phase and non-polar matrices (e.g., Argon), the 1H-tautomer (3-amino-1H-1,2,4-triazole) is thermodynamically dominant. However, in the solid state (KBr pellet) or polar solvents, intermolecular hydrogen bonding can stabilize the 2H-tautomer or 4H-tautomer , causing significant spectral shifts.

Tautomeric Equilibrium Workflow

The following diagram illustrates the proton migration pathways that define the spectral fingerprint of 3-AT.

Tautomerism cluster_env Environmental Influence on FTIR Spectrum T1 1H-Tautomer (Most Stable in Gas/Non-Polar) T2 2H-Tautomer (Stabilized by Polar Solvents) T1->T2 1,2-H Shift (High Barrier ~45 kcal/mol) T4 4H-Tautomer (Less Common, H-Bond Dependent) T1->T4 1,4-H Shift

Figure 1: Tautomeric equilibrium of 3-amino-1,2,4-triazole. The specific tautomer present dictates the exact wavenumber of the C=N and N-H bands.

Detailed Spectral Analysis: 3-Amino-1,2,4-Triazole

The FTIR spectrum of 3-AT is characterized by the interplay between the primary exocyclic amine (-NH₂) and the endocyclic ring vibrations.

Core Characteristic Peaks
Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
NH₂ Asymmetric Stretch 3414 – 3380 StrongCharacteristic of primary amines. Shifts to lower freq. if H-bonded.[1][2][3][4][5]
NH₂ Symmetric Stretch 3327 – 3260 MediumCoupled with asymmetric stretch; the "doublet" confirms -NH₂ presence.
Ring N-H Stretch 3100 – 3250 Broad/MedHighly sensitive to tautomeric state (1H vs 2H). Often broadened by H-bonding in solid state.
C=N Ring Stretch 1655 – 1598 StrongThe "Imine" character. 1,2,4-triazoles show this distinctly due to ring asymmetry.
NH₂ Scissoring 1610 – 1550 MediumOften overlaps with C=N stretching; requires deconvolution in lower-res spectra.
C-N Ring Stretch 1365 – 1313 MediumSkeletal vibration of the triazole ring.
N-N Stretch 1280 – 1250 Weak/MedDiagnostic for hydrazine-derived heterocycles.
Ring Breathing 960 – 890 Weak"Marker band" for 1,2,4-triazole systems.

Expert Insight: In coordination complexes (e.g., with Cu(II) or Ni(II)), the C=N band (~1650 cm⁻¹) typically shifts to lower frequencies (10–20 cm⁻¹ redshift), indicating coordination through the ring nitrogen. The NH₂ bands may remain unshifted if the amine is not involved in coordination.

Comparative Analysis: 1,2,4-Triazole vs. Alternatives

Distinguishing 3-amino-1,2,4-triazole from its isomers (like 1,2,3-triazoles) or unsubstituted analogs is critical for purity analysis.

Comparison Table: Triazole Systems
Feature3-Amino-1,2,4-Triazole 1,2,4-Triazole (Unsubstituted) 3-Amino-1,2,3-Triazole
Primary Amine (NH₂) Doublet: ~3414 & 3327 cm⁻¹Absent Doublet: Present, similar range
C=N / N=N Character C=N: Distinct ~1650 cm⁻¹C=N: ~1540–1500 cm⁻¹N=N: Distinct ~1560–1450 cm⁻¹ (Azo character)
Ring Breathing ~960–890 cm⁻¹ ~1060–1030 cm⁻¹ ~1000–990 cm⁻¹ (Sharp marker)
Polarity/Topology High Polarizability (Diffuse e⁻)High PolarizabilityHigh Polarity (Dipole driven)
Fingerprint Region Complex due to NH₂ waggingSimpler skeletal modesDistinct N=N=N skeletal modes
Differential Diagnosis
  • Vs. Unsubstituted 1,2,4-Triazole: Look for the disappearance of the NH₂ doublet at >3300 cm⁻¹. Unsubstituted triazole only shows the single broad Ring N-H band.

  • Vs. 1,2,3-Triazole Isomers: The 1,2,3-triazole ring is more polar and often exhibits a sharper, more intense N=N stretching band around 1450–1500 cm⁻¹, whereas 1,2,4-triazole spectra are dominated by C=N vibrations.

Experimental Protocol: Obtaining High-Fidelity Spectra

For nitrogen-rich heterocycles, sample preparation is the largest source of error. The choice between KBr pellets and Attenuated Total Reflectance (ATR) is not trivial.

Method Selection Workflow

FTIR_Workflow Start Start: Sample Type? Solid Crystalline Solid / Powder Start->Solid Liquid Liquid / Oil Start->Liquid Goal Analytical Goal? Solid->Goal ATR Method: ATR (Diamond/ZnSe) (Reflectance) Liquid->ATR Trace Trace Analysis / High Res (Library Matching) Goal->Trace Routine Routine ID / QC Goal->Routine KBr Method: KBr Pellet (Transmission) Trace->KBr Routine->ATR

Figure 2: Decision matrix for FTIR sampling method selection.

Protocol A: KBr Pellet (Gold Standard for Resolution)

Why: 1,2,4-triazoles form strong intermolecular hydrogen bonds. KBr transmission allows for better resolution of the fine structure in the NH stretching region (3000–3500 cm⁻¹) compared to ATR.

  • Dry the KBr: Bake spectroscopic grade KBr powder at 110°C for 2 hours to remove adsorbed water (which masks NH bands).

  • Ratio: Mix 1.0 mg of 3-amino-1,2,4-triazole with 150 mg of KBr (approx 0.7% w/w).

  • Grinding: Grind in an agate mortar for 2–3 minutes. Warning: Excessive grinding can induce amorphous phase transitions or polymorphic shifts.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Measurement: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Protocol B: ATR (Rapid QC)

Why: Fast, non-destructive. Ideal for checking synthesis completion (e.g., disappearance of nitrile precursors).

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Apply high pressure using the anvil to ensure contact with the hard crystalline powder.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences (relative intensities of high-wavenumber NH bands will appear weaker in ATR than KBr).

References

  • Sorescu, D. C., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. Journal of Physical Chemistry A. Link

  • Pagacz-Kostrzewa, M., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A. Link

  • El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Link

  • BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. Link

  • Shimadzu Corp. KBr Pellet Method - Fundamental Measurement. Link

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of 5-Benzyl-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structures of 5-benzyl-1,2,4-triazole analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, and understanding the three-dimensional architecture of its derivatives is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).

The strategic placement of a benzyl group at the 5-position of the 1,2,4-triazole ring often imparts significant biological activity. However, substitutions at other positions of the triazole ring can profoundly influence the molecule's conformation, crystal packing, and intermolecular interactions, ultimately affecting its physicochemical properties and biological efficacy. This guide leverages single-crystal X-ray diffraction data to objectively compare the structural nuances of several key analogs.

Comparative Crystallographic Analysis

Single-crystal X-ray diffraction is the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The data derived from this technique, including unit cell parameters, space group, and intermolecular interactions, provide a foundational understanding of the solid-state properties of a compound. Below is a comparative summary of the crystallographic data for three distinct analogs related to the 5-benzyl-1,2,4-triazole core.

Compound Name Chemical Formula Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions
4-Allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one [1]C₁₂H₁₃N₃OMonoclinicP2₁/ca = 11.0784(3) Å, b = 14.4910(4) Å, c = 7.1565(2) Å, β = 97.668(2)°N-H···O hydrogen bonds
4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one [2]C₁₆H₁₅N₃OMonoclinicP2₁/ca = 4.6130(9) Å, b = 25.488(5) Å, c = 11.460(2) Å, β = 96.18(3)°C-H···O hydrogen bonds, π-π stacking
4-Amino-1-benzyl-1,2,4-triazolin-5-one [3][4]C₉H₁₀N₄OMonoclinicP2₁/ca = 18.0861(8) Å, b = 4.1690(2) Å, c = 12.3694(6) Å, β = 104.003(5)°N-H···O and C-H···O hydrogen bonds

Analysis of Structural Variations:

The presented data highlights how substitutions on the 1,2,4-triazole ring influence the crystal packing and intermolecular interactions.

  • In 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one , the presence of the N-H donor and the carbonyl acceptor leads to the formation of robust N-H···O hydrogen bonds, which are a dominant feature in its crystal packing.[1]

  • 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one lacks a traditional N-H donor, yet it forms intermolecular C-H···O hydrogen bonds.[2] Furthermore, the presence of two aromatic rings (benzyl and tolyl) facilitates π-π stacking interactions, adding to the stability of the crystal lattice.[2]

  • 4-Amino-1-benzyl-1,2,4-triazolin-5-one showcases a combination of strong N-H···O hydrogen bonds from the amino group and weaker C-H···O interactions.[4] This network of hydrogen bonds results in the formation of infinite chains within the crystal structure.[4]

These variations in non-covalent interactions can significantly impact properties such as solubility, melting point, and ultimately, bioavailability.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that requires careful execution of several key steps. The following diagram illustrates the typical workflow, from crystal growth to the final structural analysis. The causality behind each step is crucial for obtaining high-quality, publishable data.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation CrystalGrowth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) CrystalSelection Crystal Selection & Mounting (under microscope) CrystalGrowth->CrystalSelection Optimal size & quality are critical DataCollection X-ray Diffraction Data Collection (using a diffractometer) CrystalSelection->DataCollection Precise centering is essential DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., direct methods, Patterson function) DataProcessing->StructureSolution Obtaining initial phases StructureRefinement Structure Refinement (least-squares minimization) StructureSolution->StructureRefinement Improving the model Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation Ensuring model accuracy Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a representative, self-validating methodology for the structural determination of 5-benzyl-1,2,4-triazole analogs.

  • Crystal Growth:

    • Dissolve the synthesized and purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. The slow rate of evaporation is critical to allow for the formation of well-ordered, single crystals.

    • Alternatively, employ vapor diffusion or liquid-liquid diffusion techniques for compounds that are difficult to crystallize.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects using a polarized light microscope.

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles. The data collection strategy should aim for high completeness and redundancy.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

    • Determine the unit cell parameters and the crystal system. The space group is determined based on systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. This provides a preliminary model of the molecular structure.

  • Structure Refinement and Validation:

    • Refine the initial structural model by least-squares minimization against the experimental diffraction data. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

    • Locate and add hydrogen atoms to the model, typically in calculated positions, and refine them using a riding model.

    • The quality of the final refined structure is assessed by examining the R-factor, goodness-of-fit (GooF), and the residual electron density map.

    • Validate the final structure using software such as PLATON and the IUCr's CheckCIF server to ensure that the model is chemically reasonable and conforms to crystallographic standards.

Visual Comparison of Molecular Packing and Interactions

The following diagram illustrates the key differences in intermolecular interactions and crystal packing between two of the discussed analogs. This visualization aids in understanding how subtle molecular changes can lead to different supramolecular architectures.

G cluster_0 4-Allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one cluster_1 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one A_Structure Molecule A A_Interactions Dominant N-H...O Hydrogen Bonds A_Structure->A_Interactions N-H and C=O groups A_Packing Formation of Chains A_Interactions->A_Packing B_Structure Molecule B B_Interactions C-H...O Hydrogen Bonds & π-π Stacking B_Structure->B_Interactions Aromatic rings and C-H donors B_Packing Zigzag Chains B_Interactions->B_Packing

Caption: Comparison of intermolecular interactions and packing motifs.

Conclusion

This comparative guide underscores the importance of single-crystal X-ray diffraction in the structural characterization of 5-benzyl-1,2,4-triazole analogs. The provided data and analyses demonstrate that minor modifications to the core structure can lead to significant changes in the solid-state arrangement, primarily driven by the nature and directionality of intermolecular interactions. For drug development professionals, a thorough understanding of these structural nuances is critical for optimizing the physicochemical properties and ultimately the therapeutic potential of this important class of compounds.

References

  • Crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(3), o384. [Link]

  • Crystal structure of tetrakis(μ-4-benzyl-4H-1,2,4-triazole-κ2 N 1:N 2)tetrafluoridodi-μ2-oxido-dioxidodisilver(I)divanadium(V). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 399–403. [Link]

  • The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. (2013). Zeitschrift für Kristallographie - New Crystal Structures, 228(4), 467-468. [Link]

  • Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1083–o1084. [Link]

  • Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. (2014). ResearchGate. [Link]

Sources

Comparative Guide: Tautomeric Equilibrium Constants of 5-Substituted 3-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and structural biologists, the 3-amino-1,2,4-triazole scaffold is a privileged structure, serving as a bioisostere for amides and carboxylic acids in kinase inhibitors and GPCR ligands.[1] However, its utility is often compromised by ambiguity regarding its protonation state and tautomeric form.[1]

This guide objectively analyzes the tautomeric equilibrium constants (


) of 5-substituted derivatives. Unlike rigid aromatic systems, these scaffolds exist in a dynamic equilibrium between annular tautomers  (1H, 2H, 4H) and function group tautomers  (amine vs. imine).[1] Correctly assigning these forms is critical: a mismatch between the modeled tautomer and the bioactive conformation can introduce docking energy errors of >5 kcal/mol, leading to false negatives in virtual screening.[1]

Part 1: The Tautomeric Landscape

The 3-amino-1,2,4-triazole system exhibits two distinct types of tautomerism. Understanding the interplay between these is the first step in accurate experimental design.

Annular vs. Exocyclic Tautomerism[1]
  • Annular Tautomerism: Involves the movement of the proton on the ring nitrogens (N1, N2, N4).[1]

  • Amine-Imine Tautomerism: Involves the exocyclic amino group.

While the amino form is thermodynamically dominant (


 favoring amino over imine), the annular  equilibrium is highly sensitive to substituents at the 5-position.
Visualizing the Equilibrium

The following diagram illustrates the network of possible species. Note that for most drug discovery applications, the 1H-Amino and 2H-Amino forms are the relevant species.

Tautomerism cluster_amino Amino Forms (Dominant) cluster_imine Imine Forms (Rare) T1H 1H-Tautomer (Most Stable for EWG) T2H 2H-Tautomer (Stabilized by EDG/H-bonds) T1H->T2H KT (1,2) T4H 4H-Tautomer (High Energy/Rare) T1H->T4H KT (1,4) Imine1 Imine Form T1H->Imine1 KT (Amine-Imine) << 10^-3 T2H->T4H KT (2,4)

Figure 1: Tautomeric connectivity in 3-amino-1,2,4-triazoles.[1][2] The 1H


 2H equilibrium is the primary variable in solution state chemistry.

Part 2: Comparative Analysis of Substituent Effects

The equilibrium constant


 is governed by the electronic nature of the substituent at position 5 (C5). The relationship follows Hammett correlation principles, where the acidity of the ring protons shifts based on electron density.
Electronic Influence on (1H vs. 2H)

The general equilibrium is defined as:



Substituent Type (C5)Representative GroupsDominant Tautomer

(kcal/mol)*
Mechanistic Insight
Strong EWG

,

, Pyridyl
1H

to

Electron-withdrawing groups increase the acidity of the adjacent NH.[1] However, they stabilize the N1 lone pair less than the N2, locking the proton at N1 to maximize aromaticity.[1]
Weak EWG / Neutral

,

1H

to

The 1H form is the intrinsic preference of the parent 3-amino-1,2,4-triazole ring.[1]
Strong EDG

,

,

Mixture (1H/2H)

to

Electron donation raises the pKa of the ring nitrogens.[1] Strong donors can stabilize the 2H form, making

approach 1.[1]
H-Bond Acceptors 2-Pyridyl, 2-OH-Phenyl2H (Locked)

to

Critical Exception: An intramolecular hydrogen bond between the C5 substituent and N4/N1 can energetically "lock" the molecule into the 2H form.[1]

*Note: Positive


 indicates 1H is more stable.[1] Values are approximate based on B3LYP/6-311++G(d,p) solution phase calculations.
The "4H-Tautomer" Myth

In literature, the 4H-tautomer is frequently drawn in ChemDraw sketches. Experimental evidence strongly refutes this.

  • Observation: X-ray and low-temp NMR consistently show the 4H form is

    
     kcal/mol higher in energy than 1H/2H forms.[1]
    
  • Implication: Do not use the 4H-tautomer as a starting point for docking simulations unless specific steric constraints in a binding pocket force this high-energy conformation.

Part 3: Methodological Comparison

How do we determine these constants? Direct measurement is difficult due to fast proton exchange rates (


).
Experimental vs. Computational Approaches
MethodologyPrecisionProsCons
Variable Temp NMR HighDirect observation of distinct species at

C.
Requires high solubility; often fails if barrier to tautomerization is low.[1]
UV-Vis Spectrophotometry MediumExcellent for determining pKa, which mathematically relates to

.[1]
Requires "fixed models" (N-methylated derivatives) which may have different sterics than the parent.
DFT Calculation (SMD) HighCan predict

for all tautomers, including transient ones (4H, Imine).
Sensitive to basis set choice.[1] Recommendation: Use M06-2X or

B97X-D with solvent models.[1]
X-Ray Crystallography Low (for solution)Unambiguous atomic positions.[1]Warning: Crystal packing forces often trap a minor tautomer; does not reflect solution bioactivity.[1]

Part 4: Experimental Protocols

To validate the tautomeric state of your specific 5-substituted derivative, use the following self-validating workflows.

Protocol A: UV-Vis "Fixed Model" Determination of

This method relies on the assumption that the UV spectrum of the parent compound is a linear combination of its methylated congeners (which cannot tautomerize).

Reagents:

  • Parent 5-substituted-3-amino-1,2,4-triazole.[1][2][3][4][5][6][7]

  • Isomeric N1-methyl and N2-methyl derivatives (synthesized via methylation).[1]

  • Buffer series (pH 2.0 to 12.0).[1]

Workflow:

  • Synthesis: Methylate the parent triazole (MeI/K2CO3).[1] Separate isomers N1-Me and N2-Me via HPLC.[1] Confirm structure via NOESY NMR (N-Me correlation to C5-substituent).

  • Spectral Library: Record UV-Vis spectra (200-400 nm) of N1-Me and N2-Me derivatives in buffered water. These are your "pure component" standards.

  • Equilibrium Measurement: Record the spectrum of the parent compound at a pH where it is neutral (typically pH 7-8).

  • Deconvolution: Use a Least-Squares fitting algorithm to solve:

    
    
    Where 
    
    
    
    and
    
    
    represent the mole fractions.
  • Calculation:

    
    .
    
Protocol B: Computational Prediction (Standard Operating Procedure)

If synthesis of methylated standards is not feasible, use this validated computational pipeline.

CompWorkflow cluster_check Quality Check Start Input Structure (2D Sketch) Gen Generate Tautomers (1H, 2H, 4H, Imine) Start->Gen Opt Geometry Optimization DFT: B3LYP/6-31G* Gen->Opt Energy Single Point Energy Method: M06-2X/6-311++G(d,p) Solvent: Water (SMD Model) Opt->Energy Check1 No Imaginary Frequencies? Opt->Check1 Boltz Boltzmann Distribution Calc % Population Energy->Boltz Check2 Check Intramolecular H-bonds

Figure 2: Computational workflow for tautomer prediction. The M06-2X functional is recommended over B3LYP for better handling of dispersion forces in heterocyclic rings.

Part 5: Implications for Drug Design[1][8]

When performing molecular docking or QSAR studies with 5-substituted 3-amino-1,2,4-triazoles, follow these rules to ensure data integrity:

  • The "H-Bond Flip" Rule:

    • 1H-Tautomer: N1 is a Donor; N2 is an Acceptor.

    • 2H-Tautomer: N1 is an Acceptor; N2 is a Donor.

    • Impact: A flip changes the pharmacophore completely.[1] If your docking score is poor, flip the tautomer.[1]

  • The C5-Substituent Check:

    • If C5 contains a heteroatom (O, N, S) within 3 bonds of the ring, perform a conformational scan.[1] An intramolecular H-bond (e.g., N2-H ...[1][8] O-Substituent) can stabilize the normally unfavorable 2H form by >5 kcal/mol.[2]

  • Library Enumeration:

    • Do not rely on standard commercial library enumeration (which often defaults to 1H).[1] Manually generate both 1H and 2H forms for your virtual screening library.[1]

References

  • Dolzhenko, A. V., et al. (2018).[1][5] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.

  • Salazar-Rodriguez, F. A., et al. (2022).[1] Benchmarking computational methods for the tautomerism of 1,2,4-triazole derivatives. Structural Chemistry.

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Classic authoritative text on heterocyclic equilibria).[1]

  • Alkorta, I., & Elguero, J. (2020).[1] Theoretical studies on the tautomerism of 1,2,4-triazoles. Journal of Molecular Structure. (Definitive computational benchmarks for this specific ring system).

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine , structured for researchers and safety officers.

Chemical Identity & Hazard Context

To dispose of this compound safely, one must first understand its reactivity profile. As a derivative of 3-amino-1,2,4-triazole (Amitrole) , this compound inherits specific stability and toxicity characteristics that dictate its waste stream.

Compound Profile
ParameterDetail
Chemical Name This compound
CAS Registry 502685-45-2 (verify against specific vendor CoA)
Molecular Formula C₁₀H₁₂N₄
Functional Groups Aminotriazole core (high nitrogen content), Benzyl substituent
Physical State Solid (Crystalline Powder)
Primary Hazard Aquatic Toxicity (Chronic), Potential Carcinogen (Read-across from Amitrole)
The "Why" Behind the Protocol
  • Nitrogen Content: The 1,2,4-triazole ring is nitrogen-rich. While generally stable, it can generate significant Nitrogen Oxides (NOx) during combustion. Implication: Incineration requires facilities with appropriate scrubbers.

  • Metal Incompatibility: Triazoles can act as ligands. In the presence of heavy metals (Ag, Pb, Cu), they can form metal-triazolate complexes which are potentially shock-sensitive explosives. Implication: Strict segregation from metal waste is non-negotiable.

  • Aquatic Persistence: Triazoles are often water-soluble and resistant to biodegradation. Implication: Drain disposal is strictly prohibited.[1][2]

Pre-Disposal Characterization (The Self-Validating System)

Before moving the waste, perform this 3-point check to validate the waste stream. This prevents downstream accidents at the consolidation facility.

  • Check 1: pH Verification. Ensure the waste is not mixed with strong acids (potential for exotherms) or strong oxidizers.

  • Check 2: Metal Screen. Confirm the receiving container has never held heavy metal salts (Silver, Mercury, Lead, Copper).

  • Check 3: State Assessment. Determine if the waste is "Pure Solid" or "Solution" (e.g., reaction mixture).

Disposal Workflow

The following decision matrix outlines the operational flow for disposing of this compound.

Decision Matrix (DOT Visualization)

DisposalWorkflow Start Waste Generation This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Segregation CRITICAL SEGREGATION: Isolate from Heavy Metals (Ag, Pb, Cu, Hg) Solid->Segregation Liquid->Segregation ContainerSolid Container: High-Density Polyethylene (HDPE) Wide-Mouth Jar Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass or HDPE Carboy (Vented Cap if reactive) Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Hazardous Waste - Organic' Add: 'Contains Triazole' ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Destruction Method: High-Temp Incineration (>850°C) with Scrubber Labeling->DisposalMethod

Figure 1: Operational decision tree for triazole waste management. Note the critical control point regarding metal segregation.

Detailed Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stocks, spill cleanup residues, or recrystallized solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers or metal-lined caps.

  • Transfer: Transfer solid using a plastic or glass spatula. Do not use metal spatulas if there is any risk of friction sensitivity (precautionary).

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solids, Organic, N.O.S."

    • Constituent: "this compound"

    • Hazard Flags: Irritant, Aquatic Toxin.

  • Storage: Store in a cool, dry area away from oxidizers (e.g., nitric acid, perchlorates).

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluent, or dissolved samples.

  • Solvent Compatibility: Ensure the solvent stream is compatible with the container (e.g., do not put halogenated solvents in unapproved plastic if long-term storage is expected, though HDPE is generally safe).

  • Segregation:

    • Do NOT mix with metal-containing waste streams (e.g., waste from palladium-catalyzed coupling reactions).

    • If the reaction used a metal catalyst (Pd, Cu), the waste must be treated as "Metal-Contaminated Organic" and flagged for potential shock sensitivity.

  • pH Adjustment: If the solution is highly acidic, neutralize to pH 6-8 using Sodium Bicarbonate before storage to prevent degradation of the triazole ring into potentially more hazardous fragments.

  • Disposal Path: Designated for "High BTU Incineration."

Regulatory & Waste Classification

Proper classification ensures compliance with EPA (US) and local regulations.

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Hazardous WasteNot P- or U-listed specifically. Classify as D001 (Ignitable) if in flammable solvent, or General Organic Waste .
DOT (Transport) Hazard Class 9UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) is likely applicable due to aquatic toxicity.
European Waste Catalogue Organic Chemical Waste16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

Note on U-List: While Amitrole (3-amino-1,2,4-triazole) is a U-listed waste (U011 ), this specific methylbenzyl derivative is distinct. However, best practice dictates treating it with the same level of care as a U-listed carcinogen [1].

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 dust mask (for solids).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep gently into a plastic dustpan.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + nitrogen rich compound = fire risk).

  • Decontamination: Wipe the surface with a 10% bleach solution to degrade trace residues, followed by water.

  • Disposal: Place all cleanup materials into the Solid Waste container described in Protocol A.

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Specifically U011 entry for Amitrole/1H-1,2,4-Triazol-3-amine).[3] [Link]

  • PubChem. Compound Summary: 3-Amino-1,2,4-triazole (Amitrole) - Safety and Hazards.[3] (Used for read-across hazard identification). [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-triazol-3-amine.[1] (Registration Dossier regarding aquatic toxicity). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Amitrole. [Link]

Sources

Personal protective equipment for handling 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine presents a unique set of handling challenges. While specific toxicological data for this compound is not widely available, its structural components—an aromatic amine and a 1,2,4-triazole ring—necessitate a cautious and well-documented approach to laboratory safety.[1][2][3][4] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established best practices for related chemical families.

Understanding the Risks: A Structural Perspective

The potential hazards of this compound can be inferred from its constituent chemical groups. Aromatic amines are a class of compounds known for their potential toxicity, including skin irritation and long-term health effects.[5][6] Similarly, triazole derivatives have a wide range of biological activities and can pose health risks if not handled properly. Some triazole compounds are suspected of causing reproductive harm.[7] Therefore, a risk assessment is a critical first step before any handling of this compound.[6]

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.[8][9][10]
Skin IrritationCategory 2Causes skin irritation.[9][11]
Eye IrritationCategory 2ACauses serious eye irritation.[9]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.[7]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[7]

Note: This table is based on the hazard profiles of structurally similar compounds and should be considered a precautionary guideline in the absence of specific data for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6][12]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. A study on aromatic amine permeation highlighted the importance of selecting appropriate glove materials.[13]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes. In case of splashing hazard, tightly fitting safety goggles are recommended.[11]
Respiratory Protection NIOSH-approved respirator with organic vapor/particulate cartridgesNecessary when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation.[5][11]
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.

Safe Handling Workflow: A Step-by-Step Approach

Adhering to a standardized workflow can significantly reduce the risk of exposure and accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (or analogous data) prep_risk->prep_sds prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace (e.g., fume hood) prep_ppe->prep_workspace handle_don Don Appropriate PPE prep_workspace->handle_don Proceed to Handling handle_weigh Weigh Solid Compound in a Ventilated Enclosure handle_don->handle_weigh handle_dissolve Dissolve in Solvent within a Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.